Chemical properties of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
This guide provides an in-depth technical analysis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and nuclear receptor modulat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and nuclear receptor modulators.
Chemical Identity & Core Properties
This molecule represents a highly functionalized oxindole scaffold. The "3,3-dimethyl" substitution pattern is a critical structural feature that "locks" the oxidation state of the heterocyclic core, preventing tautomerization to hydroxyindoles or oxidation to isatins, thereby enhancing metabolic stability in drug candidates.
Typically an off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Synthesis & Production Methodologies
The synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one is typically achieved via a two-stage transformation starting from the commercially available 5-bromo-7-fluoroisatin.
Primary Synthetic Route: The "Gem-Dimethylation" Strategy
This protocol relies on the C3-alkylation of the oxindole precursor. The 3,3-dimethyl group is installed to block the active methylene site.
), followed by base (Wolff-Kishner conditions) or Red-Al.
Mechanism: The C3 carbonyl of the isatin is reduced to a methylene group, yielding 5-bromo-7-fluoroindolin-2-one.
Step 2: C3-Gem-Dimethylation
Reagents: Sodium Hydride (NaH, 2.2 eq) or Potassium tert-butoxide (
-BuOK), Methyl Iodide (MeI, 2.5 eq), THF or DMF (C to RT).
Protocol:
Dissolve 5-bromo-7-fluoroindolin-2-one in anhydrous THF under Argon.
Add NaH portion-wise at
C to deprotonate C3 (pKa ~18).
Add MeI dropwise. The first methyl group installs rapidly; the second requires slight warming due to steric hindrance.
Critical Control: Monitor via LCMS to ensure no mono-methylated impurity remains.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from commercial isatin precursors.
Reactivity & Functionalization Profile
The molecule is designed as a "privileged scaffold" intermediate. Its reactivity is defined by three distinct zones, allowing for orthogonal functionalization.
Zone A: C5-Bromine (Cross-Coupling Handle)
The bromine atom at position 5 is electronically activated for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in kinase inhibitors).
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.
Reactivity Note: The 7-Fluoro substituent exerts an inductive withdrawing effect (-I), making the C-Br bond slightly more oxidative-addition prone than in non-fluorinated analogs.
Zone B: N1-Nitrogen (Acidic Center)
The NH proton is acidic (pKa ~13-14) due to the electron-withdrawing nature of the adjacent carbonyl and the 7-Fluoro group.
Reactions: N-alkylation, N-acylation, or N-sulfonylation.[1]
Strategic Use: Often left unsubstituted to serve as a Hydrogen Bond Donor (HBD) in the ATP-binding pocket of enzymes.
Zone C: C3-Gem-Dimethyl (Steric Block)
Function: This group is chemically inert under standard conditions. Its primary role is conformational restriction . It forces the oxindole ring into a specific planar orientation and prevents metabolic oxidation at the typically labile C3 position.
Reactivity Logic Map
Figure 2: Orthogonal reactivity zones for medicinal chemistry derivation.
Applications in Drug Discovery
This scaffold is ubiquitous in oncology and endocrinology research.
Kinase Inhibitors (RTKs)
The oxindole core mimics the adenine ring of ATP. The NH (donor) and C=O (acceptor) form a "hinge-binding" motif essential for Type I and Type II kinase inhibitors.
Role of 7-Fluoro: Increases lipophilicity and metabolic stability; often improves potency by modulating the acidity of the NH group for stronger H-bonding.
Progesterone Receptor Modulators
3,3-disubstituted oxindoles are known non-steroidal progesterone receptor agonists/antagonists. The gem-dimethyl group is critical for fitting into the hydrophobic pocket of the nuclear receptor.
Fluorine-Specific Interactions
The 7-fluoro group is not merely a blocking group; it can participate in multipolar interactions with protein backbone carbonyls or amide hydrogens, often resulting in a 5-10x potency boost compared to the non-fluorinated analog.
Experimental Protocol: Representative Coupling
Standard Operating Procedure for a Suzuki Coupling at C5.
The 3,3-Dimethylindolin-2-one Scaffold: Pharmacochemistry & Synthetic Utility
[1][2] Executive Summary The 3,3-dimethylindolin-2-one (3,3-dimethyl-2-oxindole) scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its 3-alkylidene cousins (e.g., Sunitinib). Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The 3,3-dimethylindolin-2-one (3,3-dimethyl-2-oxindole) scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its 3-alkylidene cousins (e.g., Sunitinib). Its primary utility lies in the gem-dimethyl effect (Thorpe-Ingold effect), which restricts conformational freedom, and its ability to block metabolic oxidation at the C3 position. Unlike mono-substituted oxindoles, which are prone to tautomerization and rapid metabolic conversion to isatins, the 3,3-dimethyl core offers a metabolically robust quaternary center. This guide details the pharmacochemical rationale, synthetic pathways, and application of this scaffold in Mineralocorticoid Receptor (MR) antagonists and CRTH2 modulators.
Part 1: Structural Rationale & Pharmacochemistry[1]
The Gem-Dimethyl (Thorpe-Ingold) Effect
The introduction of a gem-dimethyl group at the C3 position of the oxindole ring is rarely accidental. It serves two critical physicochemical functions:
Conformational Locking: The steric bulk of the two methyl groups compresses the internal bond angle at C3, forcing the substituents (and the fused benzene ring) closer together. This reduces the entropic penalty of binding to a protein target by pre-organizing the molecule into a "bioactive" conformation.[1]
Metabolic Blockade: The C3 position of oxindoles is electronically active. In mono-substituted derivatives, this position is susceptible to hydroxylation by Cytochrome P450 enzymes, leading to ring-opening or conversion to isatin derivatives. The quaternary C3 center in 3,3-dimethylindolin-2-one eliminates this liability.
SAR Logic: From Oxindole to 3,3-Dimethyl
The following diagram illustrates the structural logic driving the transition from simple oxindoles to the 3,3-dimethyl variant.
Figure 1: Structural evolution towards the metabolically stable 3,3-dimethyl scaffold.
Part 2: Synthetic Methodologies
Synthesis of the 3,3-dimethylindolin-2-one core generally proceeds via two primary routes: C3-Alkylation of Oxindole (most common in MedChem) or the Fischer Indole Synthesis (preferred for scale-up).
Route A: C3-Dialkylation of Oxindole
This method allows for the introduction of the dimethyl group onto a pre-formed oxindole ring.
Mechanism: Sequential deprotonation of C3-H followed by SN2 attack on MeI.
Challenge: Controlling N-methylation. The amide nitrogen (N1) is also acidic. To obtain only C3,3-dimethylation, N1 is often protected (e.g., Boc, Acetyl) or the reaction stoichiometry is carefully controlled (3 equivalents of Base/MeI yields 1,3,3-trimethylindolin-2-one).
Route B: Fischer Indole Cyclization
This route constructs the ring system with the gem-dimethyl group already in place, avoiding regioselectivity issues.
Conditions: Acid catalysis (Polyphosphoric acid or ZnCl2).
Advantage: Scalable and avoids N-alkylation byproducts.
Figure 2: Comparative synthetic pathways. Route A is preferred for late-stage diversification; Route B for building the core.
Part 3: Key Therapeutic Applications
Mineralocorticoid Receptor (MR) Antagonists
The 3,3-dimethylindolin-2-one scaffold has emerged as a potent non-steroidal template for MR antagonists, offering an alternative to Spironolactone and Eplerenone.
Mechanism: The scaffold mimics the steroid core's lipophilicity but lacks the hormonal cross-reactivity (Progesterone/Androgen receptors) often seen with steroidal drugs.
Key Interaction: The oxindole carbonyl acts as a hydrogen bond acceptor for Arg817 in the MR ligand-binding domain, while the 3,3-dimethyl group fills the hydrophobic pocket usually occupied by the steroid C-18/C-19 methyls.
CRTH2 Antagonists (Asthma/Allergy)
In the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, the 3,3-dimethylindolin-2-one moiety serves as a bioisostere for the indole core found in Indomethacin derivatives.
Advantage: It prevents the formation of potentially toxic electrophilic quinone-imine intermediates that can form from metabolic oxidation of standard indoles.
Data Summary: Biological Activity
Target
Compound Class
Role of 3,3-Dimethyl
Key Potency Metric
Mineralocorticoid Receptor
3,3-Bisaryloxindoles
Hydrophobic fill; prevents racemization
IC50 < 10 nM
Alpha-Glucosidase
3,3-Di(indolyl)indolin-2-ones
Structural rigidity; pi-stacking alignment
IC50 ~ 6 µM
CRTH2
Indole-1-sulfonyl analogs
Metabolic stability vs. Indole
Ki < 5 nM
Part 4: Detailed Experimental Protocols
Protocol: Synthesis of 3,3-Dimethylindolin-2-one (Route A)
This protocol utilizes C3-alkylation of oxindole. Note: Strict anhydrous conditions are required.
Materials:
Oxindole (1.33 g, 10 mmol)
Sodium Hydride (60% dispersion in oil, 0.88 g, 22 mmol)
Methyl Iodide (1.37 mL, 22 mmol)
Anhydrous THF (50 mL)
Saturated NH4Cl solution
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Deprotonation: Suspend NaH (22 mmol) in anhydrous THF (20 mL) at 0°C.
Addition: Dissolve oxindole (10 mmol) in THF (30 mL) and add dropwise to the NaH suspension over 15 minutes. Hydrogen gas will evolve. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of the dianion).
Alkylation: Add Methyl Iodide (22 mmol) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).
Quench: Carefully quench with saturated NH4Cl solution (10 mL) at 0°C.
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Validates the affinity of the synthesized scaffold against the MR target.
Materials:
Recombinant Human MR Ligand Binding Domain (LBD).
Fluorescent Tracer: Fluormone™ AL Green (Polaris).
Assay Buffer: 10 mM Sodium Phosphate (pH 7.4), 20 mM Na2MoO4, 0.1 mM EDTA, 1 mM DTT, 10% Glycerol.
Workflow:
Preparation: Dilute MR-LBD to 20 nM in Assay Buffer.
Compound Dosing: Prepare serial dilutions of the 3,3-dimethylindolin-2-one derivative in DMSO (Final DMSO concentration < 2%).
Incubation: Mix 10 µL of protein solution, 10 µL of Fluorescent Tracer (1 nM final), and 5 µL of test compound in a 384-well black plate.
Equilibrium: Incubate at room temperature for 4 hours in the dark.
Measurement: Read Fluorescence Polarization (FP) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).
Analysis: Plot mP (milli-Polarization) units against log[Compound] to determine IC50.
Figure 3: Fluorescence Polarization assay workflow for MR affinity screening.
References
Synthesis of 3,3-di(indolyl)indolin-2-ones:
Title: Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4.[2]
Source: Letters in Drug Design & Discovery, 2022.
URL:[Link]
Gem-Dimethyl Effect in Medicinal Chemistry:
Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[3]
Source: Journal of Medicinal Chemistry, 2018.[3]
URL:[Link]
Alpha-Glucosidase Inhibition:
Title: Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors.[5]
Source: Bioorganic Chemistry, 2017.[6]
URL:[Link]
CRTH2 Antagonists:
Title: Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2.[7]
Source: Bioorganic & Medicinal Chemistry Letters, 2011.
URL:[Link]
Role of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in kinase inhibitor discovery
The Role of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in Kinase Inhibitor Discovery[1][2] Executive Summary: The "Privileged" Scaffold Evolution In the landscape of small-molecule kinase inhibitor discovery, the indolin...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in Kinase Inhibitor Discovery[1][2]
Executive Summary: The "Privileged" Scaffold Evolution
In the landscape of small-molecule kinase inhibitor discovery, the indolin-2-one (oxindole) core stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse receptors.[1][2] While first-generation inhibitors like Sunitinib utilized C3-alkylidene oxindoles, next-generation discovery has pivoted toward C3-saturated analogs to overcome metabolic liabilities and geometric isomerism issues.[1][2]
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one represents a highly specialized, rationally designed building block in this evolution.[1][2] It is not merely a passive intermediate but a tri-functionalized core designed to address three specific failure modes in medicinal chemistry:
Metabolic Instability: The gem-dimethyl group at C3 blocks oxidation.[1][2][3]
Lack of Selectivity: The 7-fluoro substituent modulates the electronic properties of the hinge-binding lactam.[2]
Synthetic Limbo: The 5-bromo position serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling, allowing rapid library expansion into the kinase "back pocket."[1][2]
This guide details the structural rationale, synthesis, and application of this core in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Structural Rationale & SAR Logic
Effective kinase inhibition requires precise complementarity with the ATP-binding pocket.[1][2] The design of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one is a masterclass in Structure-Activity Relationship (SAR) optimization.[1][2]
The C3 Gem-Dimethyl Effect (Metabolic Blockade)
In many oxindole inhibitors (e.g., Semaxanib), the C3 position is a "soft spot" for Cytochrome P450 enzymes. Unsubstituted C3 positions are rapidly hydroxylated to 3-hydroxyindolin-2-ones, leading to ring opening or conjugation and rapid clearance.[1][2]
Mechanism: Introducing two methyl groups at C3 (3,3-dimethyl) creates a quaternary center.
Impact: This sterically occludes the position and removes the abstractable protons required for oxidative metabolism, significantly extending the in vivo half-life (
) of the scaffold.
The C7-Fluoro "Electronic Tuner"
The lactam NH of the oxindole ring typically functions as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue in the ATP pocket).
pKa Modulation: The fluorine atom at C7 is highly electronegative. Through inductive effects (
), it pulls electron density away from the adjacent NH group.
Result: This increases the acidity of the NH proton, potentially strengthening the hydrogen bond with the kinase hinge acceptor. Additionally, C7-F can induce a conformational bias that favors planarity or specific dihedral angles beneficial for binding.[2]
The C5-Bromo "Diversity Handle"
The 5-position of the oxindole core projects towards the solvent-accessible region or the hydrophobic "gatekeeper" pocket, depending on the specific kinase.[1][2]
Utility: The bromine atom is a weak acceptor but an excellent leaving group for transition-metal catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Application: Researchers use this handle to attach solubilizing groups (e.g., piperazines) or hydrophobic tails to probe the selectivity pocket.
Visualization: SAR & Logic Flow
The following diagram illustrates the functional logic of the molecule's design.
Figure 1: Pharmacophore dissection showing how each substitution addresses a specific medicinal chemistry challenge.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This protocol is based on standard Brunner oxindole synthesis or alkylation of isatin precursors adapted for high-purity requirements.
Objective: Synthesize 5-bromo-7-fluoro-3,3-dimethylindolin-2-one from 5-bromo-7-fluoroisatin.
7-F enhances NH acidity, strengthening the H-bond to the kinase hinge.[1][2]
Lipophilicity
Low (logP ~1.5)
Optimized (logP ~2.5-3.0)
Methyl groups increase lipophilicity, aiding cell membrane permeability.
Synthetic Utility
Limited
Versatile
5-Br allows for modular attachment of "Tail" regions for selectivity.[1][2]
Synthesis Pathway & Application Workflow
This diagram outlines the workflow from raw materials to a final kinase inhibitor library using this scaffold.
Figure 2: From precursor to library: The operational workflow for utilizing the scaffold.
References
Role of Oxindole Scaffolds in Kinase Inhibition
Title: Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances.[4]
Source: European Journal of Medicinal Chemistry (2021).[4]
Significance: Validates the oxindole core as a privileged structure for multi-kinase inhibition (VEGFR, PDGFR).
URL:
Sunitinib and Analog Development
Title: Discovery of sunitinib malate: a potent and selective inhibitor of the vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinases.[2]
Source: Journal of Medicinal Chemistry (2006).
Significance: Establishes the baseline SAR for oxindole kinase inhibitors.
URL:
Metabolic Stability of 3,3-Dimethylindolin-2-ones
Title: The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy.[1][2][5]
Halogenated Indolin-2-ones in Kinase Inhibition: A Technical Review of Pharmacophore Optimization and Synthetic Strategy
The following technical guide provides an in-depth review of halogenated indolin-2-one compounds, focusing on their role as kinase inhibitors in drug discovery. Executive Summary The indolin-2-one (oxindole) scaffold rep...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of halogenated indolin-2-one compounds, focusing on their role as kinase inhibitors in drug discovery.
Executive Summary
The indolin-2-one (oxindole) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved tyrosine kinase inhibitors (TKIs), including Sunitinib and Nintedanib. This guide analyzes the critical role of halogenation—specifically at the C5 and C6 positions—in modulating lipophilicity, metabolic stability, and binding affinity via halogen bonding (σ-hole interactions). We provide a detailed examination of the structure-activity relationships (SAR), validated synthetic protocols for scaffold construction, and the signal transduction pathways modulated by these agents.
The Pharmacophore: Why Halogenated Oxindoles?
The oxindole core mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. However, the unsubstituted scaffold is metabolically vulnerable and often lacks the requisite lipophilicity for cellular permeability.
The "Halogen Advantage"
Incorporating halogens (F, Cl, Br, I) into the oxindole ring is not merely a steric modification; it fundamentally alters the physicochemical and electronic profile of the drug candidate.
Metabolic Blockade: The C5 position of the oxindole ring is the primary site for cytochrome P450-mediated hydroxylation. Substitution with a Fluorine (F) or Chlorine (Cl) atom at C5 effectively blocks this metabolic soft spot, significantly extending the compound's half-life (
).
Electronic Modulation: Halogens are electron-withdrawing groups (EWG) via induction (-I) but electron-donating via resonance (+R). In the context of the oxindole aromatic system, this modulation affects the acidity of the N1-proton, influencing its ability to serve as a hydrogen bond donor to the kinase hinge region (typically Glu residues).
Halogen Bonding (σ-hole): Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal side, known as the σ-hole. This allows for directed non-covalent interactions with backbone carbonyl oxygens or sulfur atoms in the ATP binding pocket, a phenomenon distinct from hydrogen bonding that can enhance potency by 10–100 fold.
Structure-Activity Relationships (SAR)[1]
The biological activity of indolin-2-ones is governed by a strict SAR, particularly concerning the substitution pattern on the benzene ring (positions 4–7) and the alkylidene moiety at C3.
Impact of C5-Halogenation on VEGFR2 Potency
The following data summarizes the impact of varying the C5-substituent on a standard 3-pyrrolyl-indolin-2-one scaffold (analogous to Sunitinib) against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Compound ID
C5-Substituent
C3-Substituent
VEGFR2 IC (nM)
Metabolic Stability (Microsomal)
Ref-H
H
3,5-dimethyl-1H-pyrrol-2-yl
180
Low (< 15 min)
Sunitinib
F
3,5-dimethyl-4-(diethylamino)-1H-pyrrol-2-yl
10
High (> 60 min)
Ana-Cl
Cl
3,5-dimethyl-1H-pyrrol-2-yl
45
High
Ana-Br
Br
3,5-dimethyl-1H-pyrrol-2-yl
38
Moderate
Ana-I
I
3,5-dimethyl-1H-pyrrol-2-yl
120
Moderate
Data synthesized from comparative SAR studies (References 1, 4).
Key Insight: While Fluorine (Sunitinib) provides the best balance of metabolic stability and potency, Chlorine and Bromine analogs often exhibit tighter binding due to stronger hydrophobic contacts and potential halogen bonding, though sometimes at the cost of molecular weight and solubility.
Mechanism of Action & Signaling Pathways
Halogenated indolin-2-ones function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). By occupying the ATP-binding pocket, they prevent the trans-phosphorylation of the receptor, thereby blocking downstream signaling cascades essential for tumor angiogenesis and proliferation.
VEGFR/PDGFR Inhibition Pathway
The diagram below illustrates the specific signaling nodes inhibited by 5-fluoroindolin-2-one derivatives (e.g., Sunitinib).
Figure 1: Signal transduction pathway of VEGFR2 and the blockade point of indolin-2-one inhibitors.
Synthetic Methodologies
The synthesis of 3-substituted-5-haloindolin-2-ones typically follows a convergent strategy. The core oxindole is synthesized first, followed by a Knoevenagel condensation with an appropriate aldehyde to install the C3-Z-isomer.
Synthetic Workflow
Figure 2: Convergent synthetic route for halogenated indolin-2-one kinase inhibitors.
Validated Experimental Protocol
Objective: Synthesis of 5-Fluoro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]indolin-2-one.
Reagents:
5-Fluorooxindole (1.0 eq)
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq)
Piperidine (0.1 eq, catalyst)
Ethanol (Solvent, 10 mL/mmol)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluorooxindole (1.51 g, 10 mmol) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.35 g, 11 mmol) in absolute ethanol (100 mL).
Catalysis: Add piperidine (0.1 mL) dropwise to the suspension.
Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours. The reaction progress should be monitored by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product typically precipitates as a yellow/orange solid during the reaction.
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath for 30 minutes to maximize precipitation.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove unreacted aldehyde and base.
Purification: Recrystallize the crude solid from ethanol/DMF if necessary. Dry in a vacuum oven at 50 °C for 12 hours.
Validation:
Yield: Expected 85–92%.
1H NMR (DMSO-d6): Look for the vinyl proton singlet at ~7.6 ppm and the NH singlets at ~10.8 ppm (oxindole) and ~13.2 ppm (pyrrole).
Z-Isomerism: The Z-isomer is thermodynamically favored due to hydrogen bonding between the oxindole C=O and the pyrrole NH.
References
Synthesis and biological evaluation of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link
Halogen bonding in rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Link
Sunitinib: From Rational Design to Clinical Efficacy. Journal of Clinical Oncology. Link
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Archiv der Pharmazie. Link
Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie. Link
Foundational
Metabolic Stability of Gem-Dimethyl Oxindole Analogs
Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers Executive Summary The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, serving as...
The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). However, the C3 position of the oxindole ring represents a significant metabolic liability. It is electronically prone to oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor pharmacokinetic (PK) profiles.
This guide details the strategic incorporation of a gem-dimethyl group at the C3 position. This structural modification serves a dual purpose: it sterically and chemically blocks the primary metabolic soft spot (C3-oxidation) and induces the Thorpe-Ingold effect , restricting conformational flexibility to potentially enhance target affinity.
Mechanistic Rationale: The C3 Liability
The Metabolic Pathway
In unsubstituted or mono-substituted oxindoles, the C3 carbon possesses acidic protons (
in DMSO, but physiologically relevant for enzymatic abstraction). CYP450 enzymes, particularly isoforms like CYP3A4 and CYP2C19 , target this position.
The metabolic cascade typically follows this sequence:
Hydrogen Abstraction: The high-valent Iron-Oxo species (
) of the CYP450 heme abstracts a hydrogen atom from C3.
Radical Rebound: The resulting carbon-centered radical recombines with the hydroxyl radical to form 3-hydroxyoxindole (dioxindole) .
Further Oxidation: Dioxindole is often unstable or subject to further oxidation to isatin (indole-2,3-dione) or ring-opening hydrolysis.
The Gem-Dimethyl Blockade
Replacing the C3 protons with two methyl groups (gem-dimethyl) confers metabolic stability through two distinct mechanisms:
Elimination of Abstractable Hydrogens: The C3 position becomes quaternary. Without a hydrogen atom to abstract, the primary catalytic cycle of CYP450 hydroxylation at this position is impossible.
Steric Hindrance: The bulk of the gem-dimethyl group hinders the approach of the large heme-containing active site of metabolic enzymes, protecting adjacent sites from metabolism (a "shading" effect).
Visualization of Metabolic Pathways
The following diagram contrasts the metabolic fate of a mono-substituted oxindole versus a gem-dimethyl analog.
Figure 1: Comparative metabolic pathways. The gem-dimethyl modification acts as a metabolic firewall, preventing the cascade of oxidation that degrades the parent oxindole.
To illustrate the impact of this modification, we examine a representative dataset derived from kinetic stability studies of oxindole-based kinase inhibitors.
Table 1: Microsomal Stability of Oxindole Analogs (Human Liver Microsomes)
Compound ID
C3 Substitution
(min)
(L/min/mg)
Metabolic Fate
OX-001
Unsubstituted ()
12.5
115.0
Rapid conversion to dioxindole
OX-002
Mono-methyl ()
28.0
49.5
Moderate stability; stereoselective oxidation
OX-003
Gem-dimethyl ()
>120
< 10.0
Highly Stable
OX-004
Spiro-cyclopropyl
85.0
18.2
Stable, but ring strain may introduce reactivity
Analysis:
OX-001 exhibits high intrinsic clearance (
), classifying it as a high-clearance compound unsuitable for oral dosing.
OX-003 (Gem-dimethyl) shows a >10-fold improvement in half-life. The clearance drops below the threshold typically required for once-daily dosing potential.
This section outlines a self-validating workflow for assessing the stability of gem-dimethyl analogs using Human Liver Microsomes (HLM).
Materials
Test Compound: 10 mM stock in DMSO.
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
Cofactor: NADPH regenerating system (Isocitrate dehydrogenase, Isocitrate,
) or solid NADPH.
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
Pre-Incubation:
Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).
Spike test compound to a final concentration of 1
M (keeps [S] < for linear kinetics).
Incubate at 37°C for 5 minutes.
Initiation:
Add NADPH (1 mM final concentration) to start the reaction.
Control: Run a parallel incubation without NADPH to detect non-CYP degradation (hydrolysis).
Sampling:
At time points
min, remove 50 L aliquots.
Immediately dispense into 150
L of ice-cold Quench Solution.
Analysis:
Centrifuge samples (4000 rpm, 20 min) to precipitate proteins.
Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.
Calculation:
Plot
vs. time.
Slope
is the elimination rate constant.
.
.
Experimental Workflow Diagram
Figure 2: Microsomal stability assay workflow. Critical control points include the pre-incubation step and the immediate quenching to stop enzymatic activity.
Strategic Implications for Drug Design[1]
When designing oxindole-based drugs, the gem-dimethyl group offers more than just metabolic stability.
The Thorpe-Ingold Effect:
The bulky methyl groups reduce the bond angle at the quaternary carbon (C3), forcing the substituents into a conformation that often mimics the bioactive bound state. This reduces the entropic penalty of binding to the target protein (e.g., a kinase ATP pocket).
Lipophilicity Management:
While adding two methyl groups increases lipophilicity (
increases by ~1.0), the gain in metabolic stability often outweighs the solubility risk. If becomes too high, consider introducing polar heterocycles elsewhere in the molecule (e.g., the "solubilizing tail" strategy seen in Sunitinib).
Synthetic Accessibility:
Gem-dimethyl oxindoles are readily synthesized via the Knoevenagel condensation of 3,3-dimethyloxindole (prepared by methylation of oxindole with MeI/NaH) or via oxidative cyclization strategies.
References
Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1]
[Link]
Guengerich, F. P., et al. (2000). Oxidation of indole by cytochrome P450 enzymes.[2][3] Biochemistry, 39(45), 13886–13896.
[Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).
[Link]
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one CAS number and identifiers
Executive Summary & Compound Identity 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS 872141-26-9) is a highly specialized heterocyclic building block used primarily in the synthesis of non-steroidal Progesterone Recepto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS 872141-26-9) is a highly specialized heterocyclic building block used primarily in the synthesis of non-steroidal Progesterone Receptor (PR) modulators. It serves as the lipophilic, metabolically stable "anchor" scaffold for advanced drug candidates such as WAY-255348 .
The compound is characterized by an oxindole (indolin-2-one) core substituted with a bromine atom at the C5 position (providing a handle for cross-coupling), a fluorine atom at the C7 position (enhancing metabolic stability and modulating acidity), and a gem-dimethyl group at the C3 position (preventing oxidation and restricting conformational freedom).
This compound is not merely a passive intermediate; its structural features are engineered to solve specific medicinal chemistry challenges:
3,3-Gem-Dimethyl Effect (Thorpe-Ingold Effect):
Metabolic Blockade: The C3 position of oxindoles is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 enzymes. The introduction of two methyl groups blocks this pathway, significantly increasing the half-life (
) of the final drug molecule.
Conformational Lock: The bulky methyl groups restrict the rotation of the oxindole ring relative to substituents, pre-organizing the molecule into a bioactive conformation that favors receptor binding.
7-Fluoro Substitution:
Electronic Modulation: The fluorine atom withdraws electron density from the NH group, increasing the acidity of the amide proton. This often strengthens hydrogen bonding interactions with residues in the receptor binding pocket (e.g., Asn or Thr residues in the PR ligand-binding domain).
Metabolic Stability: Blocks potential metabolism at the C7 position.
5-Bromo Handle:
Synthetic Versatility: The bromine atom is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse heteroaryl tails (e.g., pyrroles, thiophenes) to construct the full antagonist architecture.
Synthetic Pathways
The synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one typically proceeds via the alkylation of the parent oxindole. The parent oxindole itself is often derived from the corresponding isatin or aniline precursors.
Core Synthesis Protocol (Gem-Dimethylation)
The most critical step is the installation of the gem-dimethyl group. This must be controlled to prevent mono-methylation or ring opening.
Solvent: Anhydrous THF or DMF at 0°C to Room Temperature.
Step-by-Step Methodology:
Deprotonation: Charge a reaction vessel with 5-bromo-7-fluoroindolin-2-one (1.0 eq) and anhydrous THF under nitrogen. Cool to 0°C. Add NaH (2.2 eq, 60% dispersion) portion-wise. Evolution of H₂ gas will occur.
Alkylation: Stir for 30 minutes to ensure formation of the dianion (or monoanion depending on stoichiometry). Add Methyl Iodide (2.5 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the mono-methyl intermediate.
Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the white/off-white solid.
Visual Synthesis Workflow
Figure 1: Synthetic route for the gem-dimethylation of the oxindole scaffold.
Applications in Drug Discovery
The primary application of CAS 872141-26-9 is as a key intermediate in the synthesis of Progesterone Receptor (PR) Modulators .
Case Study: Synthesis of WAY-255348
WAY-255348 is a potent, non-steroidal PR antagonist developed by Wyeth (now Pfizer) for the treatment of uterine fibroids and endometriosis. It was designed to improve upon the safety profile of earlier compounds like Tanaproget.
Role of Intermediate: The 5-bromo-7-fluoro-3,3-dimethylindolin-2-one scaffold is coupled with a pyrrole-carbonitrile boronic acid derivative via a Suzuki coupling.
Mechanism: The oxindole core mimics the steroid A-ring, binding to the PR ligand-binding pocket, while the 5-position substituent extends into the accessory pocket to induce an antagonist conformation (helix 12 displacement).
Experimental Workflow: Suzuki Coupling
Reactants: CAS 872141-26-9 (1.0 eq) + (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid (1.2 eq).
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%).
Base: Na₂CO₃ or K₂CO₃ (2M aqueous).
Solvent: DME/Water or Dioxane/Water (3:1).
Conditions: Heat to 80–100°C for 4–12 hours under Argon.
Outcome: Formation of the biaryl C-C bond, yielding the PR modulator precursor.
Figure 2: Application of the scaffold in the synthesis of PR antagonists.
Handling & Safety Profile
While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for halogenated oxindoles.
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The gem-dimethyl group provides good stability, but protection from moisture is recommended.
Disposal: Halogenated organic waste streams.
References
Fensome, A., et al. (2008).[2] "Design, Synthesis, and Structure-Activity Relationships of New Pyrrole-Oxindole Progesterone Receptor Modulators." Journal of Medicinal Chemistry, 51(6), 1861–1873.[1]
Fensome, A., et al. (2006). "Pyrrole-oxindole derivatives as progesterone receptor modulators." U.S. Patent Application US2006009509.[2]
Application Note: Synthesis Protocols for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Executive Summary This technical guide details the synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a critical pharmacophore in the development of kinase inhibitors and progesterone receptor modulators.[1] The o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a critical pharmacophore in the development of kinase inhibitors and progesterone receptor modulators.[1] The oxindole scaffold's C3-gem-dimethyl group is structurally significant for improving metabolic stability and restricting conformational freedom in ligand-target binding.[1]
This protocol prioritizes a linear, scalable 3-step pathway starting from commercially available 4-bromo-2-fluoroaniline .[1] While the parent oxindole (5-bromo-7-fluoroindolin-2-one) is occasionally available commercially, this guide assumes de novo synthesis is required to ensure supply chain independence and purity control.
Key Chemical Transformations[1]
Sandmeyer Isatin Synthesis: Construction of the indole core via chloral hydrate condensation and acid-mediated cyclization.[1]
Wolff-Kishner Reduction: Selective reduction of the C3-carbonyl to the methylene group.[1]
Gem-Dimethylation: Exhaustive C3-alkylation using methyl iodide and a strong base.[1]
Retrosynthetic Analysis & Workflow
The synthesis is designed to install the gem-dimethyl group at the final stage.[1] This avoids the complexities of cyclizing sterically hindered 3,3-dimethyl precursors.
Figure 1: Retrosynthetic strategy for the construction of the 3,3-dimethyloxindole core from aniline precursors.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-7-fluoroisatin
Principle: The Sandmeyer isatin synthesis involves the condensation of the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which undergoes electrophilic aromatic substitution in concentrated sulfuric acid to close the ring.[1]
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Ethylene Glycol (Solvent)
Protocol:
Suspend the isatin (30 mmol) in ethylene glycol (60 mL).
Add hydrazine hydrate (300 mmol).
Heat the mixture to 100°C for 1 hour. The hydrazone intermediate forms.[5]
Add KOH pellets (90 mmol) carefully.
Increase temperature to 160-180°C. Water and excess hydrazine will distill off. Use a Dean-Stark trap if available, or simply allow open distillation until the internal temp rises.
Reflux at 180°C for 2-4 hours.
Cool to RT and pour into ice water (300 mL).
Acidify with HCl (6M) to pH ~3. The oxindole precipitates.
Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.
Yield Target: 60-70%
Key Impurity: Unreacted hydrazone (yellow solid). Ensure high temp is reached to drive N₂ evolution.
Step 3: Gem-Dimethylation (Critical Step)
Principle: The C3 position of the oxindole is activated by the adjacent carbonyl and the aromatic ring (benzylic).[1] Double alkylation is achieved using a strong base and excess methyl iodide.
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Add 5-bromo-7-fluoroindolin-2-one (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
Deprotonation:
Option A (KOtBu): Add KOtBu (25 mmol) portion-wise. The solution may turn dark red/brown (formation of the enolate dianion). Stir for 15 min at 0°C.
Option B (NaH): Add NaH (30 mmol) carefully. Stir until gas evolution ceases (~20 min).
Alkylation:
Add Methyl Iodide (25-30 mmol) dropwise via syringe over 10 minutes.
Allow the reaction to warm to RT naturally and stir for 2-4 hours.
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear; the dimethyl product (higher Rf) will appear. Note: Mono-methyl intermediate is rarely observed if excess base/MeI is used.[1]
Workup:
Quench with saturated aqueous Ammonium Chloride (NH₄Cl).
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over MgSO₄, and concentrate.[6]
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Target: 80-90%
Data Validation:
¹H NMR (CDCl₃): Look for a strong singlet (6H) at ~1.3-1.4 ppm (gem-dimethyl). The C3-CH₂ protons (~3.5 ppm) of the starting material must be absent.[1]
¹³C NMR: C3 quaternary carbon typically appears around 45-50 ppm.[1]
Use fresh KOtBu (hygroscopic) or NaH. Ensure >2.5 equiv of MeI.
O-Alkylation (Methoxy indole)
Reaction temperature too high during MeI addition.
Keep reaction at 0°C during addition. Use a softer counter-ion (Li+) or switch solvent to THF (favors C-alkylation over DMF).
Low Yield in Step 1
Incomplete cyclization.
Ensure H₂SO₄ is pre-heated. Maintain 80°C post-addition.
Isatin not reducing (Step 2)
Temperature too low.
Ethylene glycol is required to reach >160°C. Ethanol reflux is insufficient for Wolff-Kishner here.[1]
Safety Considerations (E-E-A-T)
Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI in the waste stream with aqueous ammonia or sodium thiosulfate.
Hydrazine Hydrate: Highly toxic and unstable. Avoid contact with metals.
HF Derivatives: While the fluorine is bound, combustion or strong acid treatment could release HF. Standard lab PPE (gloves, goggles, lab coat) is mandatory.
References
Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. Organic Syntheses, Coll. Vol. 1, p. 327 (1941).
Wolff-Kishner Reduction:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1113.
Oxindole Alkylation Protocol: Patent WO2014040969, "Synthesis of 6-bromo-5-fluoro-3,3-dimethylindolin-2-one".[1] (Adapted for 5-bromo-7-fluoro isomer).[3][4][7][8][9][10][11]
General 3,3-Dimethylation: Kende, A. S. et al. Synthetic Communications, 1982, 12(1),[1] 1.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo Oxindoles
Introduction: The Strategic Importance of the 5-Substituted Oxindole Scaffold The oxindole core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 5-Substituted Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including potent kinase inhibition, making them central to modern drug discovery.[1][2][3] Notably, functionalization at the C5 position of the oxindole ring is a critical strategy for modulating pharmacological properties. For instance, the blockbuster anti-cancer drug Sunitinib, a potent tyrosine kinase inhibitor, features a 5-fluoro-2-oxindole core, underscoring the importance of substitution at this position.[4][5][6]
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of 5-bromo oxindoles.[7][8] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled efficiency and functional group tolerance, enabling the rapid synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies.[9][10] This guide provides an in-depth exploration of the core principles, key experimental protocols, and practical insights for successfully implementing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this vital substrate class.
Core Principles: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[7][11] A catalytically active Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, orchestrates the coupling of the 5-bromo oxindole (an aryl halide) with a nucleophilic coupling partner.[12][13] The cycle universally proceeds through three fundamental steps:
Oxidative Addition: The electron-rich Pd(0) complex inserts into the carbon-bromine bond of the 5-bromo oxindole. This step, often rate-limiting, forms a new, planar Pd(II) intermediate.[7][12][14] The choice of ligand is critical here; electron-rich, bulky phosphine ligands can accelerate this step, especially for less reactive aryl halides.[15][16]
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
In the Suzuki-Miyaura coupling, an organoboron species (e.g., boronic acid) transfers its organic group to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[11][12]
In the Sonogashira coupling, a copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[17][18]
In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.[19][20]
Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application & Protocols
The following protocols provide detailed, field-proven methodologies for the three major classes of cross-coupling on 5-bromo oxindoles. It is crucial that all reactions are set up under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[21][22] It is an exceptionally reliable method for creating biaryl linkages.
Detailed Experimental Protocol:
Preparation: To an oven-dried Schlenk flask, add 5-bromo oxindole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.).
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand, if separate.
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O or DME/H₂O) via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.[23]
Reaction: Immerse the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously for the required time (2–18 hours). Monitor the reaction progress by TLC or LC-MS.[21][22]
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.[23]
Data Summary: Representative Suzuki-Miyaura Conditions
Note: The use of the unprotected N-H on the oxindole can sometimes lead to side reactions; N-protection (e.g., with a Boc group) may be necessary for challenging substrates.[24]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[20] The reaction requires a strong, non-nucleophilic base and often employs bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[25][26]
Detailed Experimental Protocol:
Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) to an oven-dried Schlenk tube.
Reagent Addition: Add the 5-bromo oxindole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
Inerting & Solvent: Seal the tube, remove from the glovebox (if used), and add degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–110 °C) for 16-24 hours. Monitor progress by TLC or LC-MS.
Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
Purification: Purify the crude material by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
Insight: The choice of base is critical. Stronger, non-coordinating bases like sodium tert-butoxide are often required, but weaker bases like potassium phosphate can be effective with modern catalyst systems, especially in aqueous solvent mixtures.[27]
Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira coupling is the premier method for installing an alkyne moiety onto an aromatic ring, creating a versatile functional handle for further transformations like click chemistry or cyclizations.[17][28] The reaction is co-catalyzed by copper(I) iodide.[18]
Detailed Experimental Protocol:
Preparation: To a Schlenk flask, add 5-bromo oxindole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[28]
Inerting: Evacuate and backfill the flask with Argon three times.
Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Triethylamine, 2.0 equiv.), which often serves as both the base and a co-solvent.[28][29]
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 80 °C) for 4–24 hours, monitoring by TLC.[28]
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like diethyl ether, and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.[17]
Data Summary: Representative Sonogashira Conditions
Figure 2: A generalized experimental workflow for cross-coupling reactions.
References
Vertex AI Search. (2025, September 4).
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Lumen Learning. 17.2: Palladium catalyzed couplings | Organic Chemistry II.
NROChemistry. Sonogashira Coupling.
Chemistry LibreTexts. (2023, August 1). 2.
ACS Nano. (2025, January 2).
ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
PMC.
BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
HAL Open Science.
Royal Society of Chemistry. (2025, January 22).
BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
Royal Society of Chemistry. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
Organic Synthesis. Buchwald-Hartwig Coupling.
BenchChem. (2025). Technical Support Center: Suzuki Coupling of 5-Bromoindole.
PubMed. (2012, December 15). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2.
Chemistry of Heterocyclic Compounds. (2024, December 13).
ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
PubMed.
ResearchGate. (2015, January 30). Oxindoles and Their Pharmaceutical Significance-an Overview.
ResearchGate. (2025, August 9). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite.
SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
Organic Chemistry Portal. Sonogashira Coupling.
Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
PMC.
PubMed. (2024, February 7).
NIH.
MDPI. (2015, January 22).
PubMed. (2016, November 10). Oxindole: A chemical prism carrying plethora of therapeutic benefits.
ICMPP. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
Reagents for gem-dimethylation of 5-bromo-7-fluoroindolin-2-one
Application Note: Reagents and Protocols for the gem-Dimethylation of 5-Bromo-7-Fluoroindolin-2-one Executive Summary The gem-dimethylation of 5-bromo-7-fluoroindolin-2-one is a critical transformation in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reagents and Protocols for the gem-Dimethylation of 5-Bromo-7-Fluoroindolin-2-one
Executive Summary
The gem-dimethylation of 5-bromo-7-fluoroindolin-2-one is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., analogs of Sunitinib).[1] The introduction of a quaternary carbon at the C3 position restricts conformational freedom and blocks metabolic oxidation, significantly enhancing the pharmacokinetic profile of the final drug candidate.
This guide addresses the specific challenges posed by the electron-withdrawing 5-bromo and 7-fluoro substituents. These groups increase the acidity of the oxindole core, altering the kinetic profile compared to unsubstituted indolin-2-ones.[1] We present two validated protocols: a Standard Anhydrous Method (NaH) for high-throughput discovery and a Phase-Transfer Catalysis (PTC) Method suitable for scale-up, alongside a mechanistic analysis of C- vs. O-alkylation selectivity.[1]
Chemical Context & Mechanistic Insight
The Substrate: Electronic Effects
The target substrate contains two strong electron-withdrawing groups (EWGs).
7-Fluoro: Inductively stabilizes the negative charge on the nitrogen (lowering N-H pKa).
5-Bromo: Stabilizes the enolate electron density across the aromatic system.[1]
Implication: The C3 protons in this substrate are estimated to be more acidic (pKa ~16–17 in DMSO) than in unsubstituted oxindole (pKa ~18.5). This facilitates deprotonation but also stabilizes the enolate, potentially increasing the risk of O-alkylation if "hard" electrophiles are used without solvent control.
The Reaction Pathway
The transformation requires the removal of three protons (one N-H, two C3-H) and the addition of two methyl groups. The reaction proceeds via a stepwise mechanism where the mono-methyl intermediate must be rapidly converted to the gem-dimethyl product to avoid difficult purifications.[1]
Figure 1: Stepwise alkylation pathway. Note that for electron-deficient oxindoles, the mono-methyl intermediate often reacts faster than the starting material due to the 'Dialkylation Effect', necessitating excess base/electrophile.[1]
Reagent Selection Strategy
Component
Recommended Reagent
Role & Rationale
Base
Sodium Hydride (60%)
Standard. Irreversible deprotonation. The byproduct () escapes, driving equilibrium. Essential for small-scale/high-purity needs.[1]
Cesium Carbonate ()
Alternative. Milder base for PTC conditions.[1] Reduces risk of O-alkylation due to the "Cesium Effect" (coordination to enolate oxygen).[1]
Electrophile
Iodomethane (MeI)
Preferred. High reactivity (). "Soft" enough to favor C-alkylation over O-alkylation compared to dimethyl sulfate or methyl triflate.[1]
Solvent
THF (Anhydrous)
Best for NaH. Solubilizes the anion while allowing easy workup.
DMF
Use only if substrate solubility in THF is poor. Promotes but difficult to remove; can increase O-alkylation.[1]
Additives
TMEDA
Optional.[1][2] Breaks up lithium/sodium aggregates if reaction stalls (rarely needed for MeI).
Experimental Protocols
Protocol A: The "Gold Standard" (NaH/THF)
Best for: Discovery chemistry, <5g scale, high purity requirements.[3]
Safety: NaH is pyrophoric.[1] MeI is a neurotoxin.[1] Work in a fume hood.
Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.
Solvation: Dissolve 5-bromo-7-fluoroindolin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to 0°C using an ice bath.
Why? Deprotonation is exothermic.[1][2] Low temp prevents side reactions.[1]
Deprotonation: Add NaH (60% dispersion in oil, 3.0 eq ) portion-wise over 15 minutes.
Observation: Vigorous bubbling (
gas). Solution turns dark orange/red (enolate formation).
Wait: Stir at 0°C for 30 mins to ensure complete deprotonation of NH and C3.
Alkylation: Add Iodomethane (MeI) (3.5 eq ) dropwise via syringe.
Note: Excess MeI ensures the reaction does not stall at the mono-methyl stage.[1]
Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.
Quench: Cool back to 0°C. Carefully add saturated aqueous
dropwise.
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over
Agitation: Vigorous stirring is critical to maximize surface area between phases.[1]
Completion: Reaction is typically complete in 2–6 hours.[1]
Workup: Separate layers. Wash organic layer with water and dilute HCl (to neutralize trace base).
Quality Control & Troubleshooting
Data Interpretation (NMR)
Validation of the gem-dimethyl product relies on specific NMR signatures.
Signal
Starting Material
Product (3,3-Dimethyl)
C3-H
Singlet/Doublet ~3.5 ppm ()
Absent
Methyl
Absent
Singlet ~1.3–1.4 ppm ()
NH
Broad singlet ~10.5 ppm
Broad singlet ~10.5 ppm (if N-alkylation avoided)*
*Note: If N-methylation occurs (unwanted), the NH signal disappears, and a new N-Me singlet appears ~3.2 ppm.[1] If N-methylation is desired (trimethylation), use 4.0 eq NaH and 4.5 eq MeI.[1]
Troubleshooting Matrix
Figure 2: Troubleshooting decision tree for oxindole alkylation.
References
Trost, B. M.; Frederiksen, M. U. "Palladium-Catalyzed Enantioselective Alkylation of Prochiral Nucleophiles."[1] Chemical Reviews, 2003 , 103(8), 2921–2944. Link
Grounding: Discusses the fundamental pKa and enol
Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides, Cyanides, and Nitro Compounds." Journal of the American Chemical Society, 2002 , 124(50), 14844–14845. Link
Grounding: Relevant for handling 5-bromo-substituted scaffolds and potential side reactions.[1]
Li, J. J. "Sunitinib Malate (Sutent)." In Innovative Drug Synthesis, Wiley, 2015 . Link
Grounding: Provides industrial context for the synthesis of 5-fluoro/bromo oxindole derivatives.[1]
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21(12), 456–463. Link
Grounding: Authoritative source for pKa values of NH and CH acids in DMSO/organic solvents.
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed., Wiley, 2013 . Link
Grounding: Standard reference for Phase Transfer Catalysis and Enolate Alkylation mechanisms.[2]
Procedure for synthesizing spiro-oxindoles from 5-bromo-7-fluoro precursors
Application Note: Strategic Synthesis of 5-Bromo-7-Fluoro Spiro-Oxindoles via [3+2] Cycloaddition Executive Summary This application note details a robust protocol for the synthesis of spiro[pyrrolidine-3,3'-oxindole] sc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 5-Bromo-7-Fluoro Spiro-Oxindoles via [3+2] Cycloaddition
Executive Summary
This application note details a robust protocol for the synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds utilizing 5-bromo-7-fluoroisatin as the core building block. This specific substitution pattern is critical in medicinal chemistry, particularly for MDM2-p53 interaction inhibitors (e.g., Idasanutlin analogs). The 7-fluoro substituent provides metabolic stability and intramolecular hydrogen bonding modulation, while the 5-bromo position serves as a versatile handle for downstream palladium-catalyzed cross-coupling.
The protocol utilizes a multicomponent 1,3-dipolar cycloaddition involving an in situ generated azomethine ylide.[1][2][3] We provide optimized conditions to mitigate the reduced solubility often observed with 7-fluoro-substituted isatins.
Retrosynthetic Logic & Mechanism
The construction of the spiro-oxindole core relies on the decarboxylative condensation of the isatin with an
-amino acid (sarcosine or proline) to form a dipole (azomethine ylide). This dipole undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (dipolarophile).
Critical Consideration for 5-Br-7-F Precursors:
The 7-fluorine atom exerts a negative inductive effect (-I), increasing the electrophilicity of the C3-carbonyl. This generally accelerates ylide formation compared to non-fluorinated analogs. However, it also increases the acidity of the N-H proton, potentially necessitating adjustments in base-sensitive downstream applications.
Figure 1: Mechanistic pathway for the multicomponent synthesis of the spiro-oxindole core.
Materials and Equipment
Reagents:
Precursor: 5-Bromo-7-fluoroisatin (CAS: 883556-55-2). Note: If synthesizing de novo, use the Sandmeyer method starting from 4-bromo-2-fluoroaniline.
Amine Source: Sarcosine (N-methylglycine) or L-Proline.
Dipolarophile: Benzylideneacetophenone (Chalcone) or N-substituted maleimide.
Solvent: Methanol (HPLC grade) or Ethanol/Toluene (1:1) for difficult solubility.
Equipment:
Magnetic stirrer with temperature feedback control.
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).
Flash Chromatography system.
Experimental Protocol
Phase A: Preparation of the Azomethine Ylide Precursor
Note: While 5-bromo-7-fluoroisatin is commercially available, purity is paramount. Recrystallize from glacial acetic acid if the melting point deviates from 205-208°C.
Phase B: One-Pot [3+2] Cycloaddition
This protocol describes the synthesis of a library standard: 4'-(aryl)-5-bromo-7-fluoro-1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one.
Stoichiometry Setup:
In a 50 mL round-bottom flask, charge:
5-Bromo-7-fluoroisatin: 1.0 mmol (244 mg)
Sarcosine: 1.2 mmol (107 mg)
Chalcone (Dipolarophile): 1.0 mmol (208 mg)
Methanol: 10 mL
Reaction Initiation:
Fit the flask with a reflux condenser.
Heat the mixture to reflux (65°C) with vigorous stirring.
Observation: The suspension should transition to a clear solution as the ylide forms and reacts. The color typically deepens to orange/red.
Monitoring (Critical Step):
Monitor via TLC (Hexane:EtOAc 3:1).
Timepoint: The 7-fluoro substitution may accelerate the reaction compared to unsubstituted isatin. Check at 1.5 hours . Most reactions complete within 3-4 hours.
Endpoint: Disappearance of the distinctive orange spot of isatin.
Work-up:
Cool the reaction mixture to room temperature.
Precipitation Method (Preferred): For many spiro-oxindoles, cooling to 0°C facilitates precipitation. Filter the solid and wash with cold methanol (2 x 2 mL).
Extraction Method (Alternative): If no precipitate forms, evaporate solvent under reduced pressure. Dissolve residue in DCM (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.[4]
Purification:
Purify via flash column chromatography on silica gel.
The 5-bromo handle allows for the introduction of biaryl diversity (crucial for the hydrophobic cleft of MDM2).
Dissolve Spiro-product (0.5 mmol) and Arylboronic acid (0.6 mmol) in DME/H₂O (3:1) .
Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) .
Microwave irradiation at 100°C for 20 mins (or reflux 4h).
Standard aqueous workup.
Data Analysis & Optimization
Solvent Screening for 5-Br-7-F Isatin Solubility:
The 7-fluoro group decreases solubility in non-polar solvents. We evaluated solvent systems for yield and reaction time.
Solvent System
Temperature
Time (h)
Yield (%)
Notes
Methanol
Reflux
3.5
82
Recommended. Cleanest profile.
Ethanol
Reflux
4.0
78
Slightly slower; good precipitation.
Toluene
Reflux
12.0
45
Poor solubility of amino acid.
Water/EtOH (1:1)
80°C
6.0
65
Green, but purification required.
Stereochemical Outcome:
The reaction generally favors the endo-transition state , resulting in the nitro/carbonyl group of the dipolarophile being cis to the oxindole carbonyl. This can be confirmed via NOESY NMR (interaction between pyrrolidine protons and the oxindole aromatic ring).
Troubleshooting Guide
Figure 2: Decision matrix for common synthetic hurdles.
Specific Note on 7-Fluoro Isatins:
If the starting material remains unreacted, the 7-F atom may be forming an intramolecular H-bond with the N-H, reducing the reactivity of the C3 ketone. Optimization: Add a catalytic amount of acetic acid (5 mol%) to disrupt H-bonding and catalyze imine formation.
References
Ballini, R., et al. (2013). "Green synthetic routes to spiro-oxindole fused heterocycles." Green Chemistry.
Ding, K., et al. (2013). "Design and Synthesis of Spirooxindoles as Potent MDM2 Inhibitors." Journal of Medicinal Chemistry.
Wang, S., et al. (2014). "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry.
Santos, M.M.M. (2014). "Recent advances in the synthesis of biologically active spirooxindoles." Tetrahedron.
Suzuki coupling reaction conditions for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
An Application Guide for the Synthesis of Arylated Indolinones: Suzuki-Miyaura Coupling of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Arylated Indolinones:
Suzuki-Miyaura Coupling of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone in the pharmaceutical industry for constructing complex molecular architectures, particularly the biaryl motifs prevalent in many drug candidates.[3][4][5]
This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a specific substrate of pharmaceutical interest: 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one . This molecule presents a common challenge for medicinal chemists: a moderately reactive aryl bromide on a heterocyclic scaffold decorated with other functionalities. The presence of the fluorine atom, gem-dimethyl group, and a lactam moiety necessitates a carefully considered approach to reaction optimization.
The objective of this document is to serve as both a theoretical and practical resource for researchers. We will dissect the critical parameters of the reaction, explain the rationale behind component selection, and provide robust, step-by-step protocols to empower scientists to achieve high-yield, reproducible outcomes in their drug discovery and development efforts.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex. This cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] A comprehensive understanding of this mechanism is vital for rational troubleshooting and optimization.
Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) complex inserting into the carbon-bromine bond of the 5-bromo-indolinone. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[6][8]
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, thereby enabling the exchange of the halide on the palladium for the aryl group from the boron.[9][10]
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Reaction: A Guide to Component Selection
Optimizing a Suzuki coupling is a multi-parameter challenge where the interplay between catalyst, ligand, base, and solvent dictates the reaction's success.[3] For our specific substrate, 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one, we must consider its unique electronic and steric properties.
Palladium Precatalyst: The Engine
The choice of palladium source is the first critical decision. While traditional sources are effective, modern precatalysts often provide superior activity and stability.
Traditional Sources (Pd(0) and Pd(II)):
Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source that comes pre-packaged with its own phosphine ligand. It is a good starting point for many reactions but can be sensitive to air and may require higher temperatures or catalyst loadings for less reactive bromides.[7][11]
Pd(OAc)₂ / PdCl₂: These Pd(II) salts are air-stable and cost-effective but must be reduced in situ to the active Pd(0) species. They are always used in combination with an external ligand.[12]
Modern Buchwald Precatalysts (e.g., XPhos-Pd-G2/G3/G4): These are highly active, air-stable complexes that generate the active monoligated Pd(0) species under reaction conditions.[2] For sterically hindered or electron-rich aryl bromides, these precatalysts are often superior, allowing for lower catalyst loadings and milder reaction temperatures.[13][14]
Ligand Selection: The Steering Wheel
The ligand stabilizes the palladium center and profoundly influences its reactivity, dictating the efficiency of both the oxidative addition and reductive elimination steps.
Triphenylphosphine (PPh₃): The classical, workhorse ligand. While effective for simple aryl bromides, its performance may be limited with the sterically more demanding indolinone substrate.
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are specifically designed to accelerate Suzuki couplings.[15][16] Their bulk promotes the formation of a highly reactive, monoligated palladium species, while their electron-donating nature speeds up the oxidative addition step.[17] For the target substrate, these ligands are highly recommended to overcome potential steric hindrance and achieve high turnover.[15][18]
N-Heterocyclic Carbenes (NHCs): These represent another class of highly effective ligands that form very stable palladium complexes. Catalysts like PEPPSI-iPr are known for their high activity and are an excellent choice for challenging couplings.[10][19]
Base Selection: The Activator
The base is not a mere spectator; its role is to activate the boronic acid, making it competent for transmetalation.[9][10] The choice of base can dramatically affect reaction rate and yield.
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. Sodium carbonate is a mild and inexpensive choice.[20] Potassium carbonate is slightly stronger. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, especially in difficult couplings, though it is more expensive.[21]
Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often effective when carbonates fail, particularly with sterically hindered substrates or less reactive boronic acids.[9]
Aqueous Solutions: Bases are typically used as 1M or 2M aqueous solutions, which facilitates the reaction at the interface of a biphasic solvent system.
Solvent System: The Environment
The solvent must solubilize the reactants to varying degrees and is often used as a biphasic mixture with water to accommodate both the organic substrate and the inorganic base.[22]
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[7] They are typically paired with an aqueous base solution.
Aqueous Media: In line with green chemistry principles, Suzuki reactions can be performed in water or aqueous alcohol mixtures (e.g., H₂O/Ethanol), often with the aid of a phase-transfer catalyst or specialized ligands.[23][24][25] This can be a highly efficient and environmentally friendly option.
Application Protocols
The following protocols provide a systematic approach, from initial screening to a scaled-up reaction, for the coupling of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one with a representative partner, phenylboronic acid.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-7-fluoro oxindoles
Introduction: Unlocking Privileged Scaffolds in Drug Discovery The 5-amino-7-fluoro oxindole core is a privileged scaffold in modern medicinal chemistry, appearing in a variety of targeted therapeutic agents. The strateg...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Privileged Scaffolds in Drug Discovery
The 5-amino-7-fluoro oxindole core is a privileged scaffold in modern medicinal chemistry, appearing in a variety of targeted therapeutic agents. The strategic introduction of an amino group at the C5 position of the oxindole ring system is a critical step in the synthesis of these complex molecules, profoundly influencing their pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often suffer from limited substrate scope and harsh reaction conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 5-bromo-7-fluoro oxindoles, a class of electron-deficient substrates. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into troubleshooting common challenges.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide and an amine in the presence of a base.[3][4] The catalytic cycle, illustrated below, is a finely tuned sequence of elementary organometallic steps.
The Catalytic Cycle
The generally accepted mechanism proceeds through the following key steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-7-fluoro oxindole. This step is often the rate-determining step of the reaction.[5]
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.
Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Critical Reaction Parameters: A Scientist's Guide to Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components. For an electron-deficient substrate like 5-bromo-7-fluoro oxindole, careful consideration of the following is paramount:
Palladium Precatalyst: While various palladium sources can be used, modern, well-defined precatalysts such as G3 or G4 Buchwald precatalysts are often preferred for their air-stability, high reactivity, and ability to generate the active Pd(0) species in a controlled manner. These advanced precatalysts can lead to lower catalyst loadings and more reproducible results.
Ligand: The choice of phosphine ligand is arguably the most critical factor. For electron-deficient aryl bromides, bulky and electron-rich biarylphosphine ligands are generally the most effective.[6][7] Ligands like XPhos, SPhos, or RuPhos are excellent starting points for screening as they promote both the oxidative addition and reductive elimination steps.[7][8]
Base: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice for many applications. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[9][10][11]
Solvent: The choice of solvent can significantly influence reaction rates and catalyst stability.[12][13] Aprotic, non-polar to moderately polar solvents are generally used. Toluene, dioxane, and THF are common choices.[14] The solubility of the reagents and the base should be considered when selecting the solvent.
Parameter
Recommended Starting Point
Rationale for 5-bromo-7-fluoro oxindoles
Palladium Precatalyst
XPhos Pd G3 (1-2 mol%)
Air-stable, highly active precatalyst suitable for challenging substrates.
Ligand
XPhos (1.2-2.4 mol%)
Bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.
Base
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.)
Strong base to effectively deprotonate a wide range of amines.
Solvent
Toluene or Dioxane
Aprotic solvents with good solvating properties for the reagents and catalyst.
Temperature
80-110 °C
Provides sufficient thermal energy to overcome activation barriers.
Amine
1.0-1.2 equivalents
A slight excess of the amine can drive the reaction to completion.
Table 1: Recommended starting conditions for the Buchwald-Hartwig amination of 5-bromo-7-fluoro oxindoles.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the Buchwald-Hartwig amination of 5-bromo-7-fluoro oxindole with a generic primary or secondary amine. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
5-bromo-7-fluoro oxindole (1.0 equiv)
Amine (1.1 equiv)
XPhos Pd G3 precatalyst (0.02 equiv)
XPhos ligand (0.024 equiv)
Sodium tert-butoxide (1.5 equiv)
Anhydrous, degassed toluene (or dioxane)
Oven-dried glassware
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-fluoro oxindole, the amine, sodium tert-butoxide, XPhos ligand, and XPhos Pd G3 precatalyst.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise. Here are some common issues and potential solutions:
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand or base
- Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and the solvent is properly degassed.- Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Side Reactions (e.g., Hydrodehalogenation)
- Competing reduction of the aryl bromide.
- Use a more sterically hindered ligand.- Lower the reaction temperature.- Ensure the purity of the amine.
Decomposition of Starting Material or Product
- Base sensitivity- High reaction temperature
- Use a weaker base (e.g., K₃PO₄).- Lower the reaction temperature and extend the reaction time.
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of 5-amino-7-fluoro oxindoles, key intermediates in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation to access a diverse range of novel chemical entities. The protocol and insights provided in this application note serve as a strong foundation for the successful implementation of this critical C-N bond-forming reaction.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
Benchchem. (n.d.). troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
Application Note: Strategic Solvent Selection for Reactions of 3,3-Dimethylindolin-2-one
Abstract: This guide provides an in-depth analysis of solvent selection for chemical transformations involving 3,3-dimethylindolin-2-one, a prevalent heterocyclic scaffold in medicinal chemistry and materials science. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This guide provides an in-depth analysis of solvent selection for chemical transformations involving 3,3-dimethylindolin-2-one, a prevalent heterocyclic scaffold in medicinal chemistry and materials science. The presence of the C3-gem-dimethyl group sterically hinders reactions at the C3 position, thereby directing reactivity primarily towards the N-H bond, the C2-carbonyl, and the aromatic ring. The choice of solvent is paramount, as it directly governs reaction kinetics, selectivity, and overall yield. This document elucidates the causal relationships between solvent properties and reaction outcomes, offering detailed protocols and troubleshooting guidance for researchers, chemists, and drug development professionals.
Introduction to 3,3-Dimethylindolin-2-one: A Privileged Scaffold
3,3-Dimethylindolin-2-one, a derivative of oxindole, serves as a foundational building block for a multitude of biologically active compounds. Its rigid structure, combined with the strategic blockade of the C3 position, makes it an ideal starting material for synthesizing targeted molecules. Key reactions include N-alkylation, N-arylation, and nucleophilic additions to the C2-carbonyl. The success of these transformations is not merely dependent on reagents and catalysts but is critically influenced by the reaction medium. An optimal solvent system solubilizes reactants, stabilizes transition states, and modulates the reactivity of key intermediates, ultimately defining the efficiency and selectivity of the synthetic route.
Physicochemical Profile and Solubility
Understanding the inherent properties of 3,3-dimethylindolin-2-one is the first step in rational solvent selection. The molecule possesses both a polar lactam functionality and nonpolar aromatic and alkyl groups, rendering it amphiphilic.
Table 1: Physicochemical Properties of 3,3-Dimethylindolin-2-one
The solubility is dictated by the principle of "like dissolves like". Polar solvents can interact with the amide group, while nonpolar solvents interact with the benzene ring.
Table 2: Qualitative Solubility of 3,3-Dimethylindolin-2-one in Common Laboratory Solvents
Solvent
Polarity Type
Predicted Solubility at RT
Rationale
Toluene
Nonpolar Aprotic
Sparingly Soluble
Favorable interaction with the aromatic ring, but poor solvation of the polar lactam.
Dichloromethane (DCM)
Polar Aprotic
Soluble
Moderate polarity effectively balances interactions with both polar and nonpolar regions.
Tetrahydrofuran (THF)
Polar Aprotic
Soluble
Good balance of polarity; acts as a Lewis base to solvate cations.
Acetonitrile (MeCN)
Polar Aprotic
Soluble
High dielectric constant helps dissolve the polar components.
N,N-Dimethylformamide (DMF)
Polar Aprotic
Highly Soluble
Excellent solvent for polar organic molecules due to its high polarity and boiling point.[3]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Highly Soluble
Strong dissolving power for a wide range of substances.[4]
Ethanol (EtOH)
Polar Protic
Sparingly Soluble
Can hydrogen bond with the lactam, but the nonpolar moiety limits high solubility.
Water
Polar Protic
Insoluble
The large nonpolar surface area dominates, preventing dissolution in water.
The Mechanistic Impact of Solvent Choice
The solvent's role extends beyond simple dissolution. It actively participates in the reaction mechanism, particularly in ionic reactions like N-alkylation. The choice between a polar aprotic and a polar protic solvent can dramatically alter the nucleophilicity of the deprotonated indolinone anion.
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess high dielectric constants and are excellent at solvating cations (e.g., Na⁺, K⁺) from the base.[5] However, they poorly solvate anions. This leaves the nitrogen anion "naked" and highly nucleophilic, accelerating the desired Sₙ2 reaction.[5]
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the nitrogen anion, creating a solvent "cage" around it. This stabilizes the anion, reduces its nucleophilicity, and significantly slows down the rate of N-alkylation.[5] For this reason, they are generally avoided in standard N-alkylation protocols unless used in specialized catalytic systems.[6][7]
Diagram 1: Influence of solvent type on the indolinone anion intermediate.
Protocols for Key Transformations
N-Alkylation and N-Arylation
This is the most common modification of the 3,3-dimethylindolin-2-one core. Success hinges on generating a potent nucleophile in a solvent that promotes Sₙ2 kinetics.
Table 3: Solvent Comparison for N-Alkylation Reactions
Solvent
Typical Base
Advantages
Disadvantages & Considerations
DMF
NaH, K₂CO₃
Excellent solubility for reactants; promotes fast reaction rates.[5][8]
High boiling point can complicate removal; must be anhydrous.
DMSO
NaH, K₂CO₃
Superior dissolving power; can enable reactions at lower temperatures.
Very high boiling point; difficult to remove; must be anhydrous.
Acetonitrile
K₂CO₃, Cs₂CO₃
Lower boiling point allows for easier workup and purification.
Lower solubility for some salts; reaction rates may be slower than in DMF/DMSO.
THF
NaH
Moderate polarity, easy to remove.
Lower reaction rates; may not be suitable for less reactive alkylating agents.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
Objective: To synthesize N-alkylated 3,3-dimethylindolin-2-one derivatives.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3-dimethylindolin-2-one and anhydrous DMF (approx. 0.1 M solution).
Base Addition: Add the powdered potassium carbonate to the solution. Stir the suspension vigorously for 15-30 minutes at room temperature.
Reagent Addition: Add the alkyl halide dropwise to the suspension.
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Nucleophilic Addition to the C2-Carbonyl
Reactions involving organometallic reagents require aprotic solvents that will not quench the reactive species. Anhydrous, non-coordinating, or weakly coordinating solvents are preferred.
Protocol 2: Dimethylzinc-Mediated Addition of Terminal Alkynes
Objective: To synthesize 3-alkynyl-3-hydroxy-3,3-dimethylindolin-2-one derivatives.[9]
Dimethylzinc (Zn(CH₃)₂, 2.0 M in toluene) (2.0 - 4.0 eq)
Chiral Ligand (if enantioselective synthesis is desired)
Anhydrous Toluene and Dichloromethane (DCM)
Procedure:
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous toluene. Cool the solution to 0 °C.
Zinc Addition: Add the dimethylzinc solution dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
Substrate Addition: In a separate flask, dissolve the 3,3-dimethylindolin-2-one in anhydrous DCM.
Reaction: Cool the substrate solution to the desired temperature (e.g., -20 °C). Slowly transfer the prepared zinc acetylide solution via cannula into the substrate solution.
Monitoring: Stir the reaction at the specified temperature for several hours, monitoring progress by TLC.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide
When a reaction performs poorly, the solvent is a primary suspect. This flowchart provides a logical path for troubleshooting common issues.
Diagram 2: A decision-making flowchart for troubleshooting solvent-related issues.
Conclusion
The selection of a solvent for reactions with 3,3-dimethylindolin-2-one is a critical parameter that dictates synthetic success. A deep understanding of the interplay between the substrate's physicochemical properties, the reaction mechanism, and the solvent's characteristics is essential. For nucleophilic substitutions at the nitrogen center, polar aprotic solvents like DMF and DMSO are the preferred choice due to their ability to promote high nucleophilicity. Conversely, for organometallic additions at the C2-carbonyl, less polar, anhydrous aprotic solvents such as THF, toluene, and DCM are required to maintain the integrity of the reactive species. By applying the principles and protocols outlined in this guide, researchers can optimize their synthetic strategies, leading to higher yields, improved purity, and more efficient discovery and development processes.
References
American Elements. (n.d.). 3,3-Dimethylindolin-2-one. Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
Williams, I. D. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040.
PubChem. (n.d.). 3,3-Dimethylindoline. Retrieved from [Link]
Kavková, K., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 546–558. Retrieved from [Link]
Shabana, M. (2004). N-alkylation of indole derivatives. U.S. Patent Application No. 2004/0059131 A1.
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Retrieved from [Link]
ResearchGate. (2025, August 8). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. Retrieved from [Link]
Gandon, V., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(1). Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Beecham Group P.L.C. (1991). Process for the preparation of indolinone-2 derivatives. European Patent No. EP0266033B1.
Boehringer Ingelheim International GmbH. (2009). Indolinone derivatives and process for their manufacture. WIPO Patent Application No. WO2009071524A2.
Alemán, J., et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 21(33), 6725-6732. Retrieved from [Link]
IRIS. (2021, October 6). Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. Retrieved from [Link]
ResearchGate. (n.d.). 2-[(3,3-Dimethylindolin-2-ylidene)methyl]-4-[(3,3-dimethyl-3H-indol-1-ium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate chloroform disolvate. Retrieved from [Link]
Trammell, R. L., et al. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
Application Note: Scalable Synthesis Methods for Fluorinated Oxindole Derivatives
Executive Summary Fluorinated oxindoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for blockbuster kinase inhibitors (e.g., Sunitinib) and emerging neuroprotective agents. The intro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated oxindoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for blockbuster kinase inhibitors (e.g., Sunitinib) and emerging neuroprotective agents. The introduction of fluorine at the C3 position modulates lipophilicity (
), metabolic stability (blocking P450 oxidation), and binding affinity via non-covalent interactions.
However, traditional academic syntheses often rely on expensive electrophilic sources (e.g., NFSI, Togni’s reagent) or hazardous gases (
), which are impractical for multi-gram to kilogram scale-up. This Application Note provides three field-validated, scalable protocols for synthesizing 3-fluoro- , 3,3-difluoro- , and 3-trifluoromethyl-oxindoles . These methods prioritize cost-effective reagents (Selectfluor™, Langlois’ reagent), earth-abundant catalysts (Copper), and operational safety.
Strategic Method Selection
Before initiating synthesis, select the appropriate workflow based on the target substitution pattern and available starting materials.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target fluorination patterns.
Protocol A: Direct Synthesis of 3-Fluorooxindoles via Selectfluor™
Target: Monofluorinated oxindoles.
Scale Potential: 10g – 100g.
Mechanism: Oxidative fluorination of indoles followed by hydrolytic rearrangement.
This method utilizes Selectfluor™ (F-TEDA-BF4) , a crystalline, non-hygroscopic reagent that is safer than NFSI (N-Fluorobenzenesulfonimide) for large-scale handling. Unlike direct fluorination of oxindoles which requires strong bases (LiHMDS), this protocol converts readily available indoles directly to 3-fluorooxindoles in a "one-pot" oxidative process [1].
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for slurries >10g), dissolve the Indole derivative (1.0 equiv) in MeCN:H₂O (5:1 ratio).
Critical Process Parameter (CPP): Ensure the concentration is roughly 0.2 M. Higher concentrations may lead to dimerization side products.
Reagent Addition: Cool the mixture to 0°C. Add Selectfluor™ (2.5 equiv) portion-wise over 30 minutes.
Safety Note: Selectfluor is an oxidant.[3] The reaction is exothermic.[4] Monitor internal temperature (
) to keep during addition.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
Monitoring: TLC or HPLC will show the disappearance of the indole and the transient formation of a 3,3-difluoroindoline intermediate, which hydrolyzes to the product.
Quenching: Dilute with EtOAc and wash with saturated NaHCO₃ to neutralize HF byproducts generated during the reaction.
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexanes.
Why this works: The reaction proceeds via a fluoronium transfer to C3, followed by water attack at C2. This avoids the need to pre-synthesize the oxindole core, saving two synthetic steps.
Protocol B: Modular Synthesis of 3,3-Difluorooxindoles
Direct fluorination of oxindoles to the gem-difluoro state is difficult due to over-reactivity. A more scalable approach involves the Copper-catalyzed radical cascade cyclization of N-arylacrylamides using ethyl bromodifluoroacetate (
) [2]. This avoids the use of gas and uses cheap copper catalysts.[7]
Reaction Pathway Visualization
Figure 2: Mechanism of Copper-catalyzed radical cascade for constructing the difluoro-oxindole core.
Step-by-Step Protocol
Setup: Charge a reactor with N-methyl-N-phenylacrylamide (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (10 mol%) as the ligand.
Solvent & Base: Add K₂CO₃ (2.0 equiv) and DMSO (0.5 M concentration).
Note: DMSO promotes the Single Electron Transfer (SET) process better than non-polar solvents.
While Togni’s reagent is popular in academia, it is expensive and atom-inefficient. Langlois’ reagent is a stable solid, significantly cheaper, and generates
radicals using simple oxidants like TBHP (tert-Butyl hydroperoxide) or persulfates [3].
Preparation: Dissolve the acrylamide substrate in Acetone/Water (2:1).
Green Chemistry:[9] This solvent system is environmentally benign and avoids chlorinated solvents.
Addition: Add
(2.5 equiv) and Cu(OAc)₂ (0.1 equiv).
Initiation: Add TBHP dropwise at room temperature.
Caution: Although stable, Langlois reagent releases
gas upon radical generation. Ensure the reactor is vented to a scrubber (NaOH solution).
Reaction: Stir at 50°C for 8 hours. The solution usually turns from blue (Cu2+) to green/brown as the reaction progresses.
Isolation: Remove acetone under reduced pressure. The product often precipitates from the remaining water phase. Filter and wash with water.
Authoritative Insight: This method utilizes a "radical-polar crossover" mechanism. The
radical adds to the alkene, and the resulting alkyl radical is oxidized to a cation (or trapped by Cu), which then cyclizes onto the aromatic ring [3].
Process Safety & Handling
Hazard
Mitigation Strategy
Selectfluor™
Strong oxidant. Do not mix with reducing agents or metal powders. Store below 30°C.
HF Evolution
Protocols A & B may generate HF in situ. Always perform a basic wash (NaHCO₃ or NaOH) before concentrating organic phases. Use plastic or HF-resistant glassware for long-term storage of crude mixtures.
SO₂ Gas
Protocol C generates sulfur dioxide. Use a caustic scrubber (10% NaOH) on the exhaust line.
Exotherms
Radical polymerizations (side reaction in Protocols B & C) are exothermic. For scales >50g, use dosing pumps for the oxidant/radical initiator rather than batch addition.
References
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[2][10] Organic Letters, 2(5), 639–642. Link
Song, R.-J., et al. (2013). Copper-Catalyzed C-H Difluoroacetylation-Cycloamidation of Anilines.[11] Chemical Communications, 49, 9122-9124. Link
Langlois, B. R., et al. (1991).[9] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
BenchChem Safety Guide. (2025). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.Link
Technical Support Center: Synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Ticket ID: #OX-7F-BR-33DM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic & Triage Center Before optimizing, we must identify the specific bottleneck in your current...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #OX-7F-BR-33DM
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage Center
Before optimizing, we must identify the specific bottleneck in your current workflow. The synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one presents unique challenges due to the electronic effects of the 7-fluoro substituent and the steric crowding required for gem-dimethylation.
Troubleshooting Decision Matrix
Figure 1: Diagnostic flowchart for isolating synthetic failures in the oxindole pathway.
Phase I: Core Scaffold Construction (The 7-Fluoro Challenge)
The 7-fluoro substituent is an electron-withdrawing group (EWG) that significantly alters the pKa of the aniline nitrogen. This affects the initial cyclization efficiency.
Step A: Isatin Synthesis (Modified Sandmeyer)
Starting Material: 4-Bromo-2-fluoroaniline.[1]
Common Failure: Poor cyclization due to incorrect pH during the reaction with chloral hydrate and hydroxylamine.
Critical Control Point: The formation of the isonitrosoacetanilide intermediate is pH-sensitive.
Tech Note: The 2-fluoro group deactivates the ring. You must ensure vigorous stirring and maintain temperature at 80-90°C during the addition of the aniline to the chloral/hydroxylamine mixture.
Cyclization: The subsequent cyclization in concentrated H₂SO₄ requires heating to 80°C (not higher, or charring occurs). The 7-F position makes the ring less nucleophilic, so reaction times may need extension (1-2 hours) compared to non-fluorinated analogs.
Requires higher temp (140-160°C) to drive hydrazone formation on the deactivated ketone.
Base
NaOH
KOH pellets
Higher solubility in glycol; stronger base promotes faster decomposition of the hydrazone.
Workup
Acidify
Pour into Ice/HCl
The product precipitates as a solid. Filtration is cleaner than extraction.
Phase II: The Critical Step (3,3-Dimethylation)
This is the most frequent point of failure. The goal is to install two methyl groups at C3 without methylating the Nitrogen (N1).
The Problem: The 7-Fluoro group (via induction) increases the acidity of the N-H proton. This makes N-methylation a competitive side reaction, leading to a mixture of:
Target: 3,3-dimethyl-NH (Desired)
Byproduct: 1,3,3-trimethyl (Over-alkylated)
Byproduct: 3-mono-methyl (Under-alkylated)
Method A: The "Cold Base" Approach (Recommended)
This method relies on kinetic control using Potassium tert-butoxide (KOtBu), which is bulky and less likely to promote N-alkylation if temperature is strictly controlled.
Protocol:
Setup: Flame-dried flask, Argon atmosphere.
Solvent: Anhydrous THF (0.1 M concentration).
Base Addition: Cool solution of 5-bromo-7-fluoroindolin-2-one to 0°C (Ice bath). Add KOtBu (3.0 eq) portion-wise. The solution will turn dark (dianion formation).
Crucial: Do NOT let the temperature rise above 5°C during addition.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 2 hours.
Why this works: The dianion is formed (N- and C-). C-alkylation is kinetically favored at lower temperatures. The steric bulk of KOtBu minimizes coordination with the N-anion compared to NaH.
Method B: The "N-Protection" Safety Net (High Purity)
If Method A yields >10% N-methylated byproduct, you must protect the nitrogen.
Protection: React oxindole with Boc₂O (1.2 eq), DMAP (cat.), in DCM. Yield is usually quantitative.
Alkylation: Treat N-Boc-oxindole with K₂CO₃ / MeI in DMF or NaH / MeI in THF.
Understanding the competition between N- and C-alkylation is vital for troubleshooting.
Figure 2: Mechanistic pathway showing the necessity of dianion formation for C3-selectivity.
Frequently Asked Questions (FAQs)
Q: My product is a mixture of mono-methyl and di-methyl. How do I push it to completion?A: This indicates insufficient base or "quenching" of the anion by moisture. Ensure your THF is anhydrous. Use a slight excess of base (3.0 eq total) to ensure the C3 position is fully deprotonated. If mono-methyl persists, add a second aliquot of KOtBu (0.5 eq) and MeI (0.5 eq) at 0°C.
Q: Can I use NaH instead of KOtBu?A: Yes, NaH is standard. However, NaH reactions are more exothermic and can lead to "runaway" temperatures that favor N-methylation. If using NaH, use mineral oil dispersion (60%) and add it very slowly at 0°C.
Q: How do I purify the final compound?A: The 3,3-dimethyl product is lipophilic.
TLC: 10% EtOAc in Hexanes.
Column: Silica Gel.[1][4] Elute with a gradient of 0%
20% EtOAc/Hexanes. The N-methylated byproduct usually elutes before the NH target product due to lack of hydrogen bonding.
Q: Does the 7-Fluoro group affect the NMR interpretation?A: Yes.
¹H NMR: You will see the gem-dimethyl singlet at
ppm (6H). The NH proton will be downfield ( ppm) and may appear as a doublet due to H-F coupling (though usually broad).
¹⁹F NMR: Essential for purity checks. The 7-F signal usually appears around
to ppm.
References
Synthesis of 6-bromo-5-fluoro-3,3-dimethylindolin-2-one (Analogous Procedure)
General Methods for Oxindole Synthesis (Sandmeyer & Wolff-Kishner)
Source:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel 5-substituted oxindoles."
Relevance: Establishes the baseline protocol for converting anilines to is
URL:[Link] (General Journal Link for foundational chemistry).
Gem-dimethylation of Oxindoles (Methodology)
Source:Tetrahedron Letters, "Efficient synthesis of 3,3-disubstituted oxindoles."
Relevance: Discusses the competition between N- and C-alkyl
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one Solubility Guide
Executive Summary & Compound Profile
Subject: Troubleshooting solubility/precipitation issues with 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in Dimethyl Sulfoxide (DMSO).
Chemical Class: Halogenated Oxindole (Indolin-2-one) Derivative.
Primary Challenge: High lattice energy due to
-stacking of the halogenated core and steric locking by the gem-dimethyl group at the C3 position, leading to slow dissolution kinetics and potential precipitation in aqueous buffers.
Technical Snapshot:
Property
Value / Description
| Molecular Formula | C
HBrFNO |
| Molecular Weight | ~258.09 g/mol |
| Predicted LogP | ~2.8 – 3.2 (Highly Lipophilic) |
| DMSO Solubility Limit | Typically ~25–50 mM (saturation often reached unexpectedly due to water absorption) |
| Appearance | White to off-white crystalline solid |[1]
Troubleshooting Guide (FAQ)
Q1: "I added DMSO to the solid, but it remains a suspension. Is my batch defective?"
Diagnosis: Likely Kinetic Trapping , not a defect.
Explanation: The gem-dimethyl group at C3 prevents tautomerization to the hydroxy-indole form, locking the molecule in a rigid lactam structure. Combined with the electron-withdrawing halogens (5-Br, 7-F), this creates a highly stable crystal lattice. The solvent (DMSO) cannot easily penetrate the crystal surface at room temperature.
Solution:
Heat: Warm the vial to 37°C–45°C in a water bath for 5–10 minutes.
Sonication: Sonicate for 15 minutes. Note: If the solution warms up during sonication, ensure it stays clear upon cooling. If it precipitates on cooling, you are above the saturation limit.
Q2: "My stock solution was clear, but after a week in the fridge, crystals appeared."
Diagnosis:Cryoprecipitation or Hygroscopic Crash-out .
Explanation: Pure DMSO freezes at 19°C. Storing DMSO stocks at 4°C causes the solvent to solidify, often excluding the solute into high-concentration micro-pockets that nucleate crystallization. Alternatively, DMSO is highly hygroscopic; if the cap was not tight, absorbed atmospheric water reduced the solvent's "power," forcing the hydrophobic oxindole out of solution.
Solution:
Store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Upon thawing, always vortex and warm to 37°C to redissolve any micro-crystals before use.
Q3: "When I dilute the DMSO stock into my assay buffer, the solution turns cloudy immediately."
Diagnosis:The "Solvent Shift" Effect.Explanation: This compound is lipophilic (LogP > 2.8). When you dilute the DMSO (a chaotropic solvent) into an aqueous buffer (kosmotropic environment), the solubility drops exponentially. If the final concentration exceeds the aqueous solubility limit (often < 100
M), the compound aggregates.
Solution:
Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) and mix rapidly.
Add Surfactant: Include 0.05% Tween-80 or dilute into serum-containing media (proteins bind the compound, keeping it in "solution").
Optimized Dissolution Protocol
Objective: Create a stable 10 mM Stock Solution (2.58 mg/mL).
Weighing: Weigh 2.6 mg of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%).
Critical: Do not use an old bottle of DMSO that has been open for months.
Mechanical Dispersion: Vortex vigorously for 30 seconds.
Thermal Assist: If solid persists, incubate at 37°C for 10 minutes.
Sonication: Sonicate in an ultrasonic water bath for 10 minutes.
Visual Check: Hold the vial up to a light source. The liquid must be completely clear. Any "shimmering" indicates undissolved micro-crystals.
Storage: Aliquot immediately into amber vials, seal with Parafilm, and store at -20°C.
Visualizations
Figure 1: Dissolution Decision Tree
Caption: Logical workflow for handling persistent solids in DMSO preparation.
Figure 2: The "Crash-Out" Mechanism
Caption: Mechanism of precipitation during aqueous dilution of lipophilic oxindoles.
Diagnostic Triage: The Purification Decision Matrix
Before initiating any protocol, you must characterize your crude matrix. Halogenated 3,3-dimethylindolin-2-ones present a unique physicochemical profile: the gem-dimethyl group at C3 creates significant steric bulk and eliminates C3-enolization, while the halogen atom (Cl, Br, F, I) on the aromatic ring modulates lipophilicity and crystal packing.
Use this decision tree to select the correct workflow:
Figure 1: Strategic decision matrix for purifying 3,3-dimethylindolin-2-one derivatives based on impurity profiling.
Protocol A: Fractional Recrystallization (The Workhorse)
Context: The 3,3-dimethyl group disrupts the planar
-stacking typical of unsubstituted oxindoles, often making these compounds prone to "oiling out." However, the halogen substituent restores some lattice energy through halogen bonding [1].
Target Impurities: Regioisomers (e.g., 4-bromo vs. 6-bromo) and inorganic salts.
Optimized Solvent Systems
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Ratio (v/v)
Application Note
Ethyl Acetate
Hexanes
1:3 to 1:5
Standard. Best for chlorinated/brominated derivatives.
Ethanol (95%)
Water
10:1 to 5:1
Polar Halogens. Use for fluorinated derivatives or if salts are present.
Acetonitrile
Water
Variable
High Purity. Excellent for removing polar precursors like triazolinones [2].
Methanol
-
Cold Wash
Use only for washing the filter cake; high solubility risk.
Step-by-Step Methodology
Dissolution: Dissolve the crude solid in the minimum amount of boiling Primary Solvent.
Critical: If the solution is colored (red/brown) due to oxidation, add activated charcoal (5% w/w), reflux for 10 mins, and filter while hot through Celite.
The "Cloud Point": Add the Anti-Solvent dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.
Re-solubilization: Add just enough hot Primary Solvent to clear the solution.
Controlled Cooling:
Allow to cool to Room Temp (RT) over 2 hours. Do not shock cool.
Why? Rapid cooling traps impurities in the crystal lattice (occlusion).
Seeding (Optional but Recommended): If oiling occurs, scratch the glass surface or add a seed crystal of the pure product at 35°C.
Protocol B: Flash Chromatography (The Precision Tool)
Context: If you synthesized the 3,3-dimethyl core via alkylation of a parent oxindole (e.g., using MeI/NaH), the most persistent impurity is often the 3-monomethyl intermediate .
Mechanistic Insight:
3,3-Dimethyl Product: Aprotic at C3. More lipophilic.
3-Monomethyl Impurity: Protic at C3. Slightly more polar and capable of H-bonding.
Stationary Phase & Eluent Strategy
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%
30% EtOAc).
Loading: Dry load on Celite is superior to liquid loading for these compounds to prevent "streaking" caused by the amide functionality.
Elution Order (Typical on Silica):
O-Alkylated byproduct (if using harsh alkylation conditions) - Least Polar
3,3-Dimethylindolin-2-one (Target)
3-Monomethylindolin-2-one - More Polar
Unreacted Oxindole - Most Polar
Visualizing the Separation:
Use UV detection at 254 nm . Halogenated oxindoles absorb strongly here. If using Iodine stain, the N-H bond will show reversible staining.
Protocol C: Chemical Scavenging (The "Lazy" Purification)
Context: For removing unreacted starting materials (hydrazines from Fischer synthesis or alkyl halides) without running a column.
Workflow:
Hydrazine Removal: If your synthesis involved Fischer Indole cyclization, residual aryl hydrazines are toxic and unstable.
Treatment: Dissolve crude in EtOAc. Wash with 1M HCl (aq) . The hydrazine forms a water-soluble hydrochloride salt. The 3,3-dimethylindolin-2-one remains in the organic layer (the amide N-H is not basic enough to protonate at pH 1).
Scavenging Resins:
Use PS-Isocyanate resin to scavenge nucleophilic impurities (amines/hydrazines).
Stir crude solution with resin (2.0 equiv relative to impurity) for 4 hours, then filter.
Troubleshooting & FAQs
Q1: "My product comes out as a sticky oil instead of crystals. How do I fix this?"
A: This is the "Oiling Out" phenomenon, common with gem-dimethyl compounds.
Immediate Fix: Re-dissolve the oil in a small amount of Diethyl Ether or MTBE. Sonicate the solution while slowly adding Hexanes. The mechanical energy of sonication often induces nucleation.
Alternative: Your product might be too pure. Paradoxically, ultra-pure compounds struggle to nucleate. Add a "seed" from a previous batch or scratch the flask wall with a glass rod to create nucleation sites.
Q2: "I see a persistent pink/red color even after chromatography."
A: This indicates oxidation products, likely isatin derivatives or oxidative coupling dimers.
Fix: The 3,3-dimethyl group prevents full conversion to isatin, but N-oxides can form. Treat the material with activated charcoal in refluxing ethanol, or filter through a short plug of basic alumina (which retains acidic oxidation byproducts more effectively than silica).
Q3: "I cannot separate the 4-chloro and 6-chloro regioisomers."
A: This is a classic challenge in Fischer Indole synthesis using meta-substituted hydrazines.
Strategy: Flash chromatography is rarely effective here due to overlapping
values.
Solution: You must use fractional crystallization .
The 4-substituted isomer is usually more soluble due to steric clash with the N-H or C3-methyls disrupting packing.
The 6-substituted isomer is more linear/planar and tends to crystallize first.
Protocol: Dissolve the mixture in hot Ethanol. The first crop of crystals is likely enriched in the 6-isomer. The mother liquor will contain the 4-isomer.
Q4: "Can I use acid-base extraction?"
A:No. Unlike simple amines, the indolin-2-one nitrogen is not basic (it is an amide). It will not extract into aqueous acid. It is weakly acidic (pKa ~17), so it can be deprotonated by strong bases (NaOH) to go into water, but this risks hydrolysis of the amide bond, especially with electron-withdrawing halogens present. Avoid strong base extraction.
References
Halogen Interactions in Crystal Packing
Title: Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investig
Overcoming steric hindrance in 7-fluoro oxindole reactions
Topic: Overcoming Steric & Electronic Barriers in 7-Fluoro Oxindole Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active Support Guide Introduction: The "Fluorine Decept...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric & Electronic Barriers in 7-Fluoro Oxindole Reactions
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Status: Active Support Guide
Introduction: The "Fluorine Deception"
Welcome to the technical support center for fluorinated heterocycles. You are likely here because your standard oxindole protocols—which work perfectly for unsubstituted or 5-substituted variants—are failing with 7-fluoro oxindole .
The Core Problem: While users often blame "steric hindrance" for failed reactions, the 7-fluoro substituent introduces a complex Stereoelectronic interference.
Steric: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), creating genuine physical shielding at the N1 position (the "Ortho Effect").
Electronic: The strong inductive effect (
) of the fluorine at C7 significantly acidifies the N-H bond but simultaneously stabilizes the C3-enolate , making it a weaker nucleophile.
This guide provides diagnostic workflows to overcome these specific barriers.
Module 1: N-Alkylation Troubleshooting
Symptom: Low yield or no reaction during N-alkylation, despite using standard bases (e.g.,
).
The Mechanism of Failure
The 7-F atom is peri-planar to the N-H bond. While it makes the N-H proton more acidic (
drops from ~17 to ~15), the lone pairs on the fluorine atom create electrostatic repulsion against incoming electrophiles (dipole-dipole repulsion). Furthermore, the resulting anion can form a tight ion pair with small cations (, ), effectively "capping" the nitrogen.
Diagnostic & Solution Protocol
Variable
Standard Protocol (Fails)
Optimized Protocol (7-F Specific)
Why it Works
Base
or
or
Cesium () is a large, soft cation ("Jack-in-the-box" effect). It disrupts the tight ion pair between the N-anion and the 7-F, exposing the nitrogen for reaction.
Solvent
THF or DCM
DMF or NMP
High dielectric constant solvents dissociate the ion pair.
Additives
None
18-Crown-6 (with )
Sequesters the cation, leaving a "naked," highly reactive amide anion.
Temp
Thermal energy is required to overcome the electrostatic repulsion barrier of the 7-F lone pairs.
Step-by-Step: The "Cesium Effect" Protocol
Dissolve 7-fluoro oxindole (1.0 equiv) in anhydrous DMF (0.2 M).
Add
(1.5 equiv).[1] Note: Do not use NaH; the lattice energy is too high.
Stir at RT for 30 mins. The solution should turn yellow/orange (anion formation).
Symptom: The reaction stalls. The 7-fluoro oxindole fails to condense with aldehydes (e.g., in Sunitinib analog synthesis), or yields are poor compared to 5-fluoro analogs.
The Mechanism of Failure
This is rarely a steric issue. It is an electronic one.[3][4] The 7-F atom pulls electron density through the
-framework.
Result: The C3-enolate forms easily (high acidity) but is too stable . It lacks the "punch" (nucleophilicity) to attack the aldehyde carbonyl carbon efficiently.
Visualizing the Deactivation
Caption: Logical flow showing how 7-F stabilizes the enolate, requiring electrophile activation to compensate.
Troubleshooting Guide: Knoevenagel Condensation
Question: "I am refluxing in Ethanol with Piperidine, but conversion is <30%."
Answer: Ethanol is protic and stabilizes the enolate further via Hydrogen bonding. You need to destabilize the system or super-activate the aldehyde.
The "Titanium Boost" Protocol:
Solvent Switch: Move from Ethanol to THF or Toluene (Anhydrous).
Lewis Acid Mediation:
Cool mixture to
.
Add
(1.1 equiv) dropwise to the aldehyde (1.0 equiv) and 7-fluoro oxindole (1.0 equiv).
Why? Titanium coordinates to the aldehyde oxygen, making the carbonyl carbon extremely electrophilic, compensating for the lazy 7-F oxindole enolate.
Base: Add Pyridine (2.5 equiv) dropwise.
Reflux: Heat to reflux for 2-4 hours.
Quench: Pour into
HCl.
Module 3: Metal-Catalyzed Cross-Couplings
Symptom: Catalyst death or poor enantioselectivity in asymmetric spiro-cyclizations.
The "Fluorine Bite"
The 7-F atom has lone pairs that can act as a weak ligand. In Palladium or Copper catalysis, the 7-F can hemilabile coordinate to the metal center, displacing labile ligands or altering the bite angle of chiral ligands.
Strategic Adjustments
Issue
Solution
Technical Rationale
Pd Catalyst Death
Increase catalyst loading (+5 mol%) or use Biaryl Phosphines (Buchwald)
Bulky ligands (e.g., XPhos, BrettPhos) sterically prevent the 7-F from approaching the Pd center.
Poor ee%
Use Bifunctional Organocatalysts (Squaramides)
Avoid metals entirely. Use H-bonding catalysts that utilize the acidic N-H (enhanced by 7-F) to lock the substrate conformation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation to speed up the reaction?A: Yes, but be cautious. 7-fluoro oxindoles are prone to defluorination under high thermal stress in the presence of nucleophiles (via
mechanism), leading to complex mixtures. Keep microwave temps below .
Q: Why is my 7-fluoro oxindole spot streaking on TLC?A: The N-H is significantly more acidic (
) than non-fluorinated analogs. It interacts strongly with the silica. Add 1% Acetic Acid (if product is neutral) or 1% Triethylamine (if product is basic) to your eluent to tighten the spot.
Q: I need to protect the Nitrogen. Boc or Acetyl?A: Use Boc . The 7-F makes the amide bond in N-Acetyl 7-fluoro oxindole extremely labile to hydrolysis (due to the electron-withdrawing effect activating the carbonyl). Boc is more stable under nucleophilic conditions.
References
BenchChem. (2025).[1] Protocol for N-Alkylation of 7-Fluoro-1H-indole. Retrieved from
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Zhou, F., Liu, Y.-L., & Zhou, J. (2010). Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Carbon Stereocenter at the C-3 Position. Advanced Synthesis & Catalysis, 352(9), 1381-1407.
Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. (Sunitinib Analog Chemistry).
Patil, V. V., & Shankarling, G. S. (2015).[5] Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(16), 7876–7883.
Technical Support Center: Oxindole Synthesis & Cyclization
Ticket ID: OX-CYC-8842 Subject: Troubleshooting Cyclization Failures in 3,3-Disubstituted Oxindole Synthesis Introduction: The Scope of Support Welcome to the Advanced Synthesis Support Center. You are likely here becaus...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: OX-CYC-8842
Subject: Troubleshooting Cyclization Failures in 3,3-Disubstituted Oxindole Synthesis
Introduction: The Scope of Support
Welcome to the Advanced Synthesis Support Center. You are likely here because your oxindole cyclization has stalled, produced a complex mixture, or failed to achieve the necessary enantioselectivity at the C3 quaternary center.
Oxindoles (2-indolinones) are privileged scaffolds in drug discovery (e.g., Sunitinib, Ropinirole). However, the construction of the core—specifically the formation of the C3-quaternary stereocenter —is mechanically demanding. This guide addresses the three most common failure modes in the two dominant synthetic pathways: Pd-Catalyzed Intramolecular Heck and Radical Cascade Cyclization .
Diagnostic Workflow
Before altering conditions, identify your failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of cyclization failure.
The intramolecular Heck reaction is the "Gold Standard" for generating 3,3-disubstituted oxindoles, particularly the Overman modification (cationic pathway).
Issue 1: "The reaction stalled at 50% conversion and the catalyst precipitated."
Diagnosis: Catalyst death via Pd-black formation. This often occurs when the oxidative addition is slow (due to sterics) or the phosphine ligand dissociates.
Technical Insight: In constructing quaternary centers, the steric congestion at the Pd(II) intermediate slows the migratory insertion. If the ligand is not electron-rich or bulky enough, Pd aggregates.
Corrective Protocol (The "Jeffery" Rescue):
Add Quaternary Ammonium Salts. Tetraalkylammonium salts (TBAC or TBAB) stabilize the coordinatively unsaturated Pd species and accelerate the anionic pathway.
Parameter
Standard Condition
Rescue Condition (Jeffery)
Additive
None
TBAC (1.0 - 2.0 equiv)
Base
Et3N or K2CO3
NaOAc or KHCO3
Solvent
MeCN or DMF
DMF (Degassed)
Temp
80°C
60°C (Salt allows lower T)
Issue 2: "I obtained the endocyclic double bond (indole) instead of the exocyclic methylene."
Diagnosis: Uncontrolled
-hydride elimination.
Mechanism: After carbopalladation, the Pd species must undergo -hydride elimination. If the alkyl chain can rotate, Pd will eliminate the most accessible hydride. In oxindole synthesis, you often want the exocyclic double bond, but thermodynamic equilibration favors the endocyclic (aromatic indole) product.
Corrective Protocol (The Cationic Switch):
Switch from the Neutral Pathway to the Cationic Pathway using Silver Salts. This creates a highly electrophilic Pd species that coordinates tightly to the olefin, accelerating the specific insertion and preventing post-reaction isomerization [1].
Detailed Workflow:
Scavenger: Add Ag3PO4 or Ag2CO3 (2.0 equiv). This precipitates Ag-Halide, leaving a cationic Pd complex.
Ligand: Use bidentate ligands with specific bite angles like (R)-BINAP or dppb . Monodentate ligands (PPh3) allow too much rotational freedom.
Solvent: Use NMP or DMA (Polar aprotic solvents stabilize the cationic intermediate).
Figure 2: The Heck Catalytic Cycle distinguishing the Neutral vs. Cationic pathways. Note that the Cationic path (Yellow) prevents the isomerization failure mode (Red).
Module B: Radical Cyclization Failures
Radical cascades (e.g., using N-arylacrylamides) are excellent for quaternary centers but suffer from "premature quenching."
Issue: "I see the reduced product (hydro-dehalogenation) instead of the cyclized ring."
Diagnosis: The rate of Hydrogen Atom Transfer (HAT) is faster than the rate of Cyclization (
).
Context: This is common when using Bu3SnH or silyl hydrides. The radical forms, but grabs a proton from the reagent before it can attack the double bond.
Corrective Protocol:
Syringe Pump Addition: Keep the concentration of the H-donor extremely low. Add the hydride reagent over 4–6 hours.
Polarity Reversal: If using photoredox catalysis, ensure the SOMO (Singly Occupied Molecular Orbital) of the radical is electronically matched to the acceptor alkene. For electron-deficient acrylamides, use a nucleophilic radical precursor [2].
Preparation: Flame-dry a Schlenk tube and cool under Argon.
Solids: Add Pd2(dba)3, (R)-BINAP, Ag3PO4, and the substrate.
Degassing: Add DMA (0.1 M concentration). Perform three Freeze-Pump-Thaw cycles. Note: Oxygen is the enemy of the cationic phosphine complex.
Reaction: Heat to 80°C for 12–24 hours.
Checkpoint: The solution should remain clear or yellow/orange. If it turns black immediately, your solvent was wet or not degassed.
Workup: Filter through a celite pad (to remove Ag salts and Pd). Dilute with EtOAc, wash with water (to remove DMA).
Purification: Silica gel chromatography.
Validation:
1H NMR: Look for the disappearance of the vinyl protons and the appearance of the AB quartet typical of the CH2 in the newly formed ring (if applicable) or the shift in the methyl group signals.
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to determine ee.
FAQ: Rapid Fire Troubleshooting
Q: Can I use aryl chlorides instead of iodides?A: Generally, no. For the formation of quaternary centers via Heck, aryl iodides are required to facilitate the difficult oxidative addition step without requiring temperatures that degrade the catalyst. If you must use chlorides, switch to electron-rich bulky phosphines like P(t-Bu)3 or Buchwald biaryl ligands (e.g., XPhos), but be warned: enantioselectivity is harder to control with these monodentate ligands.
Q: My product is racemic despite using (R)-BINAP.A: This indicates you likely operated via the Neutral Pathway rather than the Cationic Pathway. Without the Silver salt (Ag+), the halide remains coordinated to the Palladium. The neutral intermediate is less rigid, allowing bond rotation that erodes stereochemical information. Always use Ag3PO4 or AgSbF6 for asymmetric Heck oxindole synthesis.
Q: The reaction works on 50mg but fails on 5g.A: This is a heat transfer and gas evolution issue.
Concentration: Dilute the reaction (0.05 M).
Agitation: Mechanical stirring is required for the Ag salts to remain suspended.
Exotherm: Radical cyclizations are exothermic; on a large scale, the temperature spike can cause polymerization. Add reagents slowly.
References
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. Link
Jones, K., & Wilkinson, J. (2006). Radical Cyclisation in the Synthesis of Oxindoles. Tetrahedron, 62(12), 2943-2952.
Link, J. T. (2002).[1] The Intramolecular Heck Reaction.[1][2][3] Organic Reactions, 60. Link
McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150. Link
Technical Support Center: Recrystallization of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Executive Summary You are dealing with 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a highly functionalized oxindole scaffold often used as a core intermediate in the synthesis of receptor tyrosine kinase inhibitors (sim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are dealing with 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a highly functionalized oxindole scaffold often used as a core intermediate in the synthesis of receptor tyrosine kinase inhibitors (similar to Sunitinib analogs).[1]
The Challenge:
Unlike simple oxindoles, this molecule presents a "perfect storm" for crystallization difficulties:
3,3-Dimethyl Group: Disrupts planar
-stacking, lowering the melting point and increasing the risk of oiling out .[1]
7-Fluoro Substituent: Located ortho to the lactam nitrogen, this alters the hydrogen-bonding network critical for crystal lattice formation.[1]
Lipophilicity: The gem-dimethyl and halogenation significantly reduce water solubility compared to the parent isatin/oxindole.[1]
This guide provides a self-validating protocol to purify this compound, specifically addressing the removal of regioisomers and preventing the formation of amorphous oils.[1]
Part 1: Solvent System Selection
Q: What is the optimal solvent system for this specific substitution pattern?
A: Do not rely on single solvents. The 3,3-dimethyl group makes the molecule too soluble in pure halogenated solvents (DCM) and too insoluble in pure aliphatics (Hexane).
Recommended Binary Systems:
Based on the dipole moment vectors of the 7-F and 5-Br substituents, we recommend a Polar/Non-Polar gradient.[1]
Solvent System
Ratio (v/v)
Primary Use
Pros
Cons
Ethanol / Water
4:1 to 2:1
General Purity
Excellent for removing inorganic salts and highly polar precursors.[1][2]
High risk of oiling out if water is added too fast.
EtOAc / Heptane
1:3 to 1:5
Yield Optimization
Best for rejecting lipophilic regioisomers.
Heptane has a low boiling point; limited thermal range.
Toluene / Heptane
1:2
Polymorph Control
Promotes stable crystal forms due to - interactions with Toluene.[1]
Toluene is difficult to remove (high boiling point).
Protocol: The "Cloud Point" Determination
Use this to validate the EtOAc/Heptane system.
Dissolve 1.0 g of crude solid in Ethyl Acetate (EtOAc) at 60°C. Use the minimum amount required for dissolution (approx. 3–5 mL).
Maintain 60°C. Add Heptane dropwise via an addition funnel.
Stop immediately when a persistent turbidity (cloudiness) is observed. This is the Cloud Point .
Add 0.5 mL of EtOAc to clarify the solution (return to Metastable Zone).
Allow to cool to room temperature (RT) without stirring initially to establish nucleation.
Part 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow/orange oil instead of crystals. Why?
A: This is the most common failure mode for 3,3-dimethylindolin-2-ones.[1] It occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] Essentially, your compound melts/liquefies before it crystallizes.
The Rescue Protocol (Seeding Strategy):
Re-heat the oiled mixture until it becomes a clear homogeneous solution (add a small amount of the "good" solvent if necessary).
Cool slowly to exactly 5°C above the temperature where oiling previously occurred.
Seed it: Add <1% w/w of pure seed crystals.
No seeds? Sonicate a small aliquot of the solution in a test tube to force precipitation, then use that solid as seed.
Isothermal Aging: Hold the temperature constant for 1–2 hours after seeding. Do not cool further until a visible suspension forms.
Visual Logic: The Oiling Out Decision Tree
Caption: Decision workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.
Part 3: Impurity Rejection (Regioisomers)
Q: How do I remove the 4-Bromo or 6-Fluoro isomers?
A: If your synthesis involved a cyclization (e.g., Brunner or chemically induced radical cyclization), regioisomers are likely.
5-Bromo-7-fluoro (Target): The 3,3-dimethyl group is flanked by the carbonyl and the aryl ring.[1][2]
Isomer Separation Logic: The 7-Fluoro substituent creates a "shielded" NH group compared to isomers where the fluorine is at the 4, 5, or 6 positions.[1]
Polishing Step:
If recrystallization improves purity from 85% to 95% but stalls:
Trituration: Suspend the solid in cold Isopropyl Ether (IPE) or 10% EtOAc in Hexanes .
Stir vigorously for 4 hours at 0°C.
The 3,3-dimethylindolin-2-one core is rigid; impurities often remain in the mother liquor due to disrupted lattice packing.[1]
Filter and wash with cold pentane.
Part 4: Scalability & Safety
Q: Can I scale this from 5g to 100g using the same parameters?
A: Not linearly.
Thermal Mass: The 3,3-dimethyl group adds significant heat capacity.[1] Cooling 100g too fast will trap solvent in the crystal lattice (solvate formation).
Agitation: On a larger scale, use an overhead stirrer with a pitched-blade turbine .[1] Avoid magnetic stir bars, which grind crystals and create "fines," leading to filtration clogging.
Safety Warning (Halogenated Intermediate):
Sensitizer: Indolin-2-ones can be skin sensitizers.[1]
Reactive Handles: The 5-Br and 7-F groups are stable to recrystallization, but avoid strong bases (NaOH/KOH) in the solvent system, as the 7-F position is activated for nucleophilic aromatic substitution (
Minimizing side reactions during bromination of fluoro-oxindoles
[1][2] Topic: Minimizing Side Reactions During Bromination of Fluoro-oxindoles Document ID: TSC-BR-OX-005 Last Updated: February 15, 2026 Status: Active[1][2] Introduction Welcome to the Technical Support Center. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Topic: Minimizing Side Reactions During Bromination of Fluoro-oxindoles
Document ID: TSC-BR-OX-005
Last Updated: February 15, 2026
Status: Active[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges in brominating fluoro-oxindoles, a key step in synthesizing receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs).
The bromination of fluoro-oxindoles presents a unique "Selectivity Triangle" challenge:
Regioselectivity (Ring): Directing the bromine to the correct aryl position (C5 vs. C6) despite conflicting electronic effects from the fluorine atom and the lactam ring.
Chemo-selectivity (C3 vs. Ring): Preventing reaction at the active methylene group (C3).[1][2]
Poly-bromination: Stopping the reaction at the mono-bromo stage.[1][2]
Module 1: Troubleshooting & FAQs
Issue 1: "I am seeing significant bromination at the C3 position instead of the benzene ring."
Diagnosis:
The C3 position of oxindole is an "active methylene" site (
).[2] Bromination here occurs via two distinct mechanisms that likely compete with your desired Electrophilic Aromatic Substitution (EAS):
Radical Mechanism: If the reaction is exposed to ambient light or radical initiators, NBS will brominate C3 via a radical chain reaction.[2]
Enol-Mediated Mechanism: In the presence of HBr (a byproduct), the lactam enolizes, making C3 nucleophilic.[2]
Corrective Actions:
Switch Reagent System: Move from elemental bromine (
) to N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile or DMF).[1][2] NBS provides a controlled release of electrophilic bromine.[2]
Dark Conditions: Wrap the reaction vessel in aluminum foil to suppress radical generation.
Acid Scavenging (Cautionary): While bases can scavenge HBr, they also promote enolization.[2] A better approach is using NBS in Acetonitrile at 0°C , as low temperatures kinetically disfavor the higher-activation-energy C3 substitution.[1][2]
Issue 2: "My product is a mixture of 5-bromo and 6-bromo isomers. How do I control this?"
Diagnosis:
This is dictated by the "Directing Group Conflict."[2]
Case A: 5-Fluorooxindole: The amide nitrogen directs para (to C5—blocked) and ortho (to C7).[1][2] The fluorine at C5 directs ortho (to C4/C6).[1][2] Sterics usually favor C6 (less crowded than C4).[1][2]
Case B: 6-Fluorooxindole: The amide nitrogen directs para (to C5).[1][2] The fluorine at C6 directs ortho (to C5/C7).[1][2] Both groups cooperatively direct to C5 .
Corrective Actions:
Solvent Polarity: Use Acetonitrile (MeCN) or Glacial Acetic Acid .[1][2] High dielectric constants stabilize the polar Wheland intermediate required for ring bromination, enhancing regioselectivity over the radical pathway.
Temperature Control: Conduct the reaction at -10°C to 0°C . Higher temperatures reduce the selectivity of the electrophilic attack, allowing the less stable isomer to form.
Issue 3: "I cannot remove the 3,3-dibromo or 3,5-dibromo impurities."
Diagnosis:
Over-bromination suggests the reaction kinetics are too fast, or the mono-bromo product is more reactive than the starting material (rare for deactivated fluoro-systems, but possible if solubility changes).[1][2]
Corrective Actions:
Stoichiometry: Limit NBS to 0.95 - 1.0 equivalents . Never use excess.
Slow Addition: Add NBS as a solution in MeCN dropwise over 1-2 hours. This keeps the instantaneous concentration of the brominating agent low.[2]
Solubility Check: If the starting material precipitates but the product is soluble, the product will over-react. Ensure the starting fluoro-oxindole is fully dissolved (use mild heating to dissolve, then cool down before adding NBS).[1][2]
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to maximize the Blue Path (EAS) and minimize the Red Paths (Radical/Enol).[2]
Caption: Mechanistic divergence in oxindole bromination. Green path represents the desired Electrophilic Aromatic Substitution (EAS).[2]
Module 3: Validated Experimental Protocol
Protocol ID: EXP-NBS-ACN-01
Target: Monobromination of 6-fluorooxindole to 5-bromo-6-fluorooxindole.[1][2]
Scale: 10 mmol basis.
Add the NBS solution dropwise to the oxindole mixture over 60 minutes via an addition funnel or syringe pump.[2]
Self-Validation Check: The solution should remain pale yellow/orange.[2] If it turns dark red/brown rapidly, the temperature is too high or radical reactions are occurring.[2]
Reaction Monitoring:
Maintain stirring at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
1H NMR spectrum analysis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
This guide provides a definitive technical analysis of the H NMR spectrum for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one . It is designed to assist medicinal chemists in structural validation, specifically distinguishing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical analysis of the
H NMR spectrum for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one . It is designed to assist medicinal chemists in structural validation, specifically distinguishing this intermediate from its non-methylated precursors and analyzing solvent-dependent spectral features.
A Comparative Technical Guide for Structural Validation
Executive Summary
The structural validation of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one relies on three critical spectral signatures: the gem-dimethyl singlet, the preservation of the NH moiety, and the distinct
F-H coupling patterns on the aromatic ring. This guide compares the spectral performance in DMSO-d versus CDCl and establishes the pass/fail criteria for distinguishing the product from its mono-methylated or un-methylated precursors.
Theoretical Framework: The Spin System
To interpret the spectrum accurately, one must understand the scalar coupling network introduced by the Fluorine atom at position 7. Unlike standard aromatic protons, the protons in this scaffold exhibit heteronuclear coupling (
).
Coupling Topology
H4 (Proton at C4): Located para to the Fluorine and meta to the Bromine. It typically shows weak or negligible coupling to Fluorine (
Hz).
H6 (Proton at C6): Located ortho to the Fluorine and ortho to the Bromine. It exhibits strong coupling to Fluorine (
Hz).
Gem-Dimethyl (C3): Appears as a sharp singlet (6H), diagnostic of the quaternary center formation.
Figure 1: Spin coupling network showing the dominant influence of
F on H6 and the isolation of the methyl groups.
Comparative Analysis: Solvent Selection
The choice of solvent drastically alters the visibility of the amide (NH) proton and the resolution of the aromatic region.
Table 1: Solvent-Dependent Chemical Shifts (
, ppm)
Note: Values are representative of high-field (400+ MHz) instruments.
Proton Assignment
DMSO-d (Recommended)
CDCl (Alternative)
Performance Note
NH (Amide)
10.85 (bs)
~7.8 - 8.2 (bs)
Critical: In CDCl, this peak is often broad, exchange-suppressed, or invisible due to moisture. DMSO locks it via H-bonding.
H4 (Aromatic)
7.62 (d, Hz)
7.45 (d, Hz)
Slightly deshielded in DMSO.
H6 (Aromatic)
7.48 (dd, Hz)
7.25 (dd, Hz)
The large splitting is consistent in both solvents.
3,3-(CH)
1.28 (s, 6H)
1.35 (s, 6H)
Sharp singlet in both. Diagnostic for alkylation.
Recommendation
Use DMSO-d
for full structural characterization. The amide NH is a vital handle for assessing purity. If the NH peak integrates to <1H or is absent in CDCl, you cannot confirm the integrity of the lactam ring. Use CDCl only if subsequent steps involve non-polar coupling where solubility in organic phases is the priority.
Structural Validation: Product vs. Precursor
The most common failure mode in synthesizing this compound is incomplete alkylation (mono-methyl) or no reaction (starting material).
Table 2: Pass/Fail Criteria
Feature
Product (3,3-Dimethyl)
Precursor (5-Br-7-F-indolin-2-one)
Mono-Methyl Impurity
Aliphatic Region
Singlet (6H) at ~1.3 ppm
Absent
Doublet (3H) at ~1.4 ppm
C3-Proton
Absent
Singlet/Multiplet (2H) at ~3.6 ppm
Quartet (1H) at ~3.4 ppm
Symmetry
Methyls are equivalent
C3 protons are equivalent
Chiral center created (C3)
Validation Logic:
Check 3.0 - 4.0 ppm: If any signal exists here, the reaction is incomplete (presence of C3-H).
Integrate 1.3 ppm: Must integrate to 6H relative to the aromatic protons (1H each).
Experimental Protocol
To ensure reproducibility and accurate integration of the broad NH peak, follow this specific acquisition workflow.
Methodology
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d
. Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the alkylation step.
Acquisition Parameters:
Pulse Angle: 30° (zg30).
Relaxation Delay (D1): Set to 5.0 seconds (Crucial). The quaternary methyls and the NH proton have vastly different T1 relaxation times. A short D1 will under-integrate the methyls.
Scans (NS): 16 or 32.
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
Figure 2: Optimized experimental workflow for quantitative integration accuracy.
Troubleshooting & Artifacts
Water Peak Interference: In DMSO-d
, the water peak appears around 3.33 ppm. This usually does not overlap with the methyls (1.3 ppm) or aromatics (7.5 ppm), but it can obscure the C3-H impurity of the mono-methylated byproduct. Solution: Use dry DMSO ampoules or check the 2D HSQC to confirm if a peak under water is real.
Rotational Sidebands: Due to the heavy Bromine atom, spinning sidebands can be prominent if the sample is not spun correctly. Solution: Acquire spectra non-spinning if artifact peaks appear near the aromatic doublet.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. (Standard reference for residual solvent peaks). Link
Lin, S. T., et al. (2018). "Synthesis and biological evaluation of 5-fluoro-3,3-dimethyl-2-oxindole derivatives." Bioorganic & Medicinal Chemistry Letters. (Reference for dimethyl-oxindole scaffold shifts).
13C NMR Chemical Shifts for 3,3-Dimethyl Substituted Oxindoles: A Structural Verification Guide
Topic: 13C NMR Chemical Shifts for 3,3-Dimethyl Substituted Oxindoles Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summary The 3,3-dimethyloxindole sc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 13C NMR Chemical Shifts for 3,3-Dimethyl Substituted Oxindoles
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Comparison Guide
Executive Summary
The 3,3-dimethyloxindole scaffold is a privileged motif in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and natural products. Verifying the formation of the quaternary C3 center is a critical quality gate in synthesis, particularly when distinguishing the target product from mono-alkylated impurities or unreacted precursors.
This guide provides a definitive comparison of 13C NMR chemical shifts for 3,3-dimethyloxindoles against their structural alternatives. It synthesizes experimental data to establish a self-validating protocol for confirming the quaternary carbon—a signal often missed due to long relaxation times.
Mechanistic Insight: The Quaternary C3 Signature
In 1H NMR, the gem-dimethyl group appears as a strong singlet (typically
1.3–1.5 ppm). However, this does not definitively rule out structural isomers or complexation. 13C NMR is the gold standard for verification because the C3 carbon undergoes a distinct downfield shift as it transitions from a methylene (in oxindole) to a quaternary center.
The Gem-Dimethyl Effect: The introduction of two methyl groups at C3 exerts a descreening effect (alpha-effect) and steric compression (beta-effect), shifting the C3 resonance significantly downfield compared to the unsubstituted parent.
Relaxation Dynamics: The quaternary C3 lacks attached protons, leading to inefficient spin-lattice relaxation (
). Standard acquisition parameters often result in this peak being invisible or having very low intensity, leading to false negatives in structural assignment.
Comparative Data: Product vs. Alternatives
The following table contrasts the 13C NMR shifts of the target 3,3-Dimethyloxindole against its synthetic precursor (Oxindole ) and the common impurity (3-Methyloxindole ).
Table 1: 13C NMR Chemical Shift Comparison (, ppm in CDCl)
Carbon Position
Oxindole (Precursor)
3-Methyloxindole (Impurity)
3,3-Dimethyloxindole (Target)
Shift Diagnostic
C2 (Carbonyl)
178.0 – 179.0
180.0 – 181.5
183.0 – 184.5
Downfield Shift: Steric bulk of methyls deshields the carbonyl.
C3 (Alpha)
36.0 – 36.5 (CH)
40.5 – 41.5 (CH)
48.0 – 48.5 (C)
Primary Indicator: +12 ppm shift from precursor. Distinctive quaternary signal.
Methyl Group(s)
N/A
15.0 – 16.0
24.0 – 28.5
Gem-Dimethyl: Appears as a single intense peak (if chemically equivalent).
Aromatic C3a
~124.0
~130.0
135.0 – 137.0
Ipso Effect: Significant downfield shift due to adjacent quaternary center.
Note on Solvent Effects: Shifting from CDCl
to DMSO- typically causes a global downfield shift of 1–2 ppm for the Carbonyl (C2) due to hydrogen bonding with the amide NH. The hydrophobic C3 and Methyl signals remain relatively stable ( ppm).
Visualization of Structural Logic
The following diagram maps the correlation between structural modification and expected spectral shifts, providing a logical flow for spectrum interpretation.
Figure 1: Structural progression and resulting chemical shift perturbations in the oxindole series.
To ensure the detection of the critical quaternary C3 peak, the following acquisition parameters are recommended. This protocol mitigates the long
relaxation times associated with quaternary carbons.
Protocol A: Standard Verification (High Confidence)
Concentration: Dissolve >20 mg of sample in 0.6 mL CDCl
.
Pulse Sequence: Standard 1D Carbon with Proton Decoupling (e.g., zgpg30 on Bruker).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s).
Reasoning: Quaternary carbons relax slowly. A short D1 saturates the signal, making it disappear into the noise.
Scans (NS): Minimum 512 scans (approx. 30 mins).
Processing: Apply an exponential line broadening (LB) of 1.0 – 2.0 Hz to enhance signal-to-noise ratio (S/N) for the weak quaternary peak.
Protocol B: Impurity Profiling (Quantitative)
If quantifying the ratio of Mono- vs. Di-methylated product:
Relaxation Delay (D1): Increase to 5.0 – 10.0 seconds .
Pulse Angle: Use a 30° or 45° pulse rather than 90° to ensure full magnetization recovery between scans.
Integration: Integrate the Methyl signals (24 ppm vs 15 ppm) rather than the Carbonyls for higher accuracy.
Troubleshooting & Decision Tree
Use this logic flow to interpret ambiguous spectral data.
Figure 2: Decision tree for interpreting 13C NMR data of alkylated oxindoles.
References
Synthesis and Characterization of 3,3-Disubstituted Oxindoles
Source: Royal Society of Chemistry (RSC)
Context: Detailed experimental data including 13C NMR shifts for dimethyl derivatives (C3 @ 48.33 ppm).
URL:[Link]
13C NMR Chemical Shifts of Oxindole Derivatives
Source: Spectrabase / Wiley
Context:[1][2] Reference spectra for 3-methyloxindole and parent oxindole scaffolds.
URL:[Link]
General 13C NMR Shift Tables & Solvent Effects
Source: University of Wisconsin-Madison
Context: Standard chemical shift ranges for carbonyls and quaternary centers in CDCl3 vs DMSO.
URL:[Link]
NMR Characteristics of Quaternary Carbons
Source: Oregon State University
Context: Explanation of relaxation times and detection limits for non-protonated carbons.
URL:[Link]
Comparative Guide: Mass Spectrometry Fragmentation of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS: N/A for specific intermediate, Scaffold Class: Halogenat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS: N/A for specific intermediate, Scaffold Class: Halogenated Oxindoles). This molecule represents a critical pharmacophore in kinase inhibitor development (e.g., Sunitinib analogs).
The analysis distinguishes this compound from its non-fluorinated and non-brominated analogs through two primary diagnostic features: the 1:1 isotopic doublet characteristic of bromine and the +18 Da mass shift and C-F bond stability introduced by the fluorine atom.
Molecular Profile & Theoretical Mass
Before analyzing fragmentation, the parent ion signature must be validated against theoretical isotopic distributions.
Critical Insight: The presence of Bromine creates a distinct "doublet" pattern where the M and M+2 peaks are of nearly equal intensity (50.7% vs 49.3%) [1]. This is the primary filter for identifying this intermediate in crude reaction mixtures.
Comparative Analysis: Target vs. Analogs
To objectively validate the identity of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (Target), we compare its MS signature against two common synthetic precursors/analogs.
Table 1: Comparative MS Signatures
Feature
Target Molecule (5-Br-7-F)
Analog A (5-Br-Desfluoro)
Analog B (Desbromo-7-F)
Formula
C₁₀H₉BrFNO
C₁₀H₁₀BrNO
C₁₀H₁₀FNO
[M+H]⁺ m/z
258.0 / 260.0
240.0 / 242.0
180.1
Isotope Pattern
1:1 Doublet (⁷⁹Br/⁸¹Br)
1:1 Doublet (⁷⁹Br/⁸¹Br)
Singlet (No Br)
F-Shift
Yes (+18 Da vs Analog A)
No
Yes
Key Neutral Loss
-28 Da (CO)
-28 Da (CO)
-28 Da (CO)
C-Halogen Lability
C-Br breaks; C-F stable
C-Br breaks
C-F stable
Diagnostic Logic
The Fluorine Flag: If you observe the 1:1 doublet but the mass is 240/242 , you have failed to fluorinate the ring (Analog A).
The Bromine Flag: If you observe a singlet at 180 , you have lost the bromine or failed to brominate (Analog B).
The Gem-Dimethyl Flag: A loss of 15 Da (Methyl radical) from the precursor or intermediate ions confirms the saturation at the C3 position, distinguishing it from planar aromatic oxindoles [2].
Fragmentation Mechanism (ESI-MS/MS)
In Electrospray Ionization (ESI) positive mode, the fragmentation follows a predictable pathway governed by the stability of the oxindole core.
Primary Pathway: Lactam Ring Contraction
The protonated molecule ([M+H]⁺) typically undergoes a neutral loss of Carbon Monoxide (CO, 28 Da). This is a hallmark of cyclic amides (lactams) and oxindoles [3].
Transition: m/z 258/260
m/z 230/232
Mechanism: Ring contraction of the lactam to form a cyclic iminium species.
Secondary Pathway: Gem-Dimethyl Cleavage
Following (or competing with) CO loss, the gem-dimethyl group at C3 is prone to radical cleavage or migration, often resulting in the loss of a methyl group (15 Da).
Transition: m/z 230/232
m/z 215/217
Tertiary Pathway: Halogen Loss
While the C-F bond is extremely strong (~116 kcal/mol) and rarely breaks in standard ESI collision energies, the C-Br bond is weaker (~68 kcal/mol). High collision energy (CE > 30 eV) will drive the loss of the Bromine radical (79/81 Da) or HBr (80/82 Da).
Transition: m/z 215/217
m/z 136 (Phenyl cation core, F-substituted).
Visualization of Fragmentation Pathway
The following diagram illustrates the step-by-step degradation of the target molecule.
Figure 1: Proposed ESI(+) fragmentation pathway for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one. Note the persistence of the bromine doublet until the final stage.
Experimental Protocol: Self-Validating Workflow
To reproduce these results and validate the compound purity, use the following LC-MS/MS parameters.
Instrument Setup
System: UHPLC coupled to Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or Thermo Q-Exactive).
Check Product Ion: Apply 20 eV CE. Do you see m/z 230/232?
Yes: Lactam ring confirmed.
No: Possible ring opening or impurity.
Check Fluorine Stability: Does the fragment at m/z 136 persist without losing 19 Da (F)?
Yes: Confirms F is attached to the aromatic ring (strong bond).
References
Morgan, K. M., et al. (2014).[5] Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams. Journal of Organic Chemistry, 79(2), 517-528.[5] Retrieved from [Link]
Prasain, J. (2009).[6] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
A Comparative Guide to the Reactivity of 7-Fluorooxindoles vs. Non-Fluorinated Oxindoles for Drug Discovery Professionals
Introduction: The Oxindole Scaffold and the Strategic Role of Fluorination The oxindole structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Oxindole Scaffold and the Strategic Role of Fluorination
The oxindole structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile reactivity, particularly at the C3 position, allows for the construction of complex molecular architectures, including spirocyclic systems, which are of significant interest in drug discovery.[3][4] The strategic introduction of fluorine into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth technical comparison of the reactivity of 7-fluorooxindole with its non-fluorinated counterpart, offering insights grounded in mechanistic principles and supported by experimental data to aid researchers in leveraging this unique building block.
The Electronic Influence of the C7-Fluoro Substituent: A Dichotomy of Effects
The reactivity of the oxindole ring system is intrinsically linked to the electronic nature of its aromatic ring. The introduction of a fluorine atom at the C7 position introduces a fascinating interplay of competing electronic effects that ultimately dictates the molecule's reactivity profile.
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I).[5] This effect pulls electron density away from the benzene ring through the sigma bond network.[5][6] Concurrently, fluorine possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system, resulting in a resonance-donating effect (+R or +M).[7][8] While typically the resonance effect of halogens is weaker than their inductive effect, it still plays a crucial role in directing the outcome of chemical reactions.
In the context of 7-fluorooxindole, the strong -I effect of the fluorine atom is expected to increase the acidity of the N-H proton compared to the non-fluorinated oxindole. A more acidic N-H bond facilitates the formation of the corresponding amide anion (enolate precursor) under basic conditions.
Diagram: Electronic Effects of the C7-Fluoro Group
Caption: Inductive vs. Resonance Effects of C7-Fluorine.
Comparative Reactivity Analysis: Enolate Formation and Subsequent Reactions
The nucleophilic character of the C3 position of the oxindole enolate is central to its utility in carbon-carbon bond-forming reactions. The electronic perturbations caused by the C7-fluoro substituent have a direct impact on the formation and subsequent reactivity of this key intermediate.
N-H Acidity and Enolate Formation
The increased acidity of the N-H bond in 7-fluorooxindole, a consequence of the fluorine's inductive electron withdrawal, suggests that enolate formation should be more favorable compared to the parent oxindole under identical basic conditions.[9][10][11] This can translate to faster reaction rates or the ability to use milder bases for deprotonation.
Table 1: Predicted vs. Experimental Acidity Trends of Aromatic Amines
Caption: Comparative Enolate Formation and Reaction.
Reactivity in Aldol and Michael Additions
While the enhanced acidity of 7-fluorooxindole facilitates enolate formation, the electron-withdrawing nature of the fluorine can decrease the nucleophilicity of the resulting C3-enolate. This is a critical consideration for reactions with electrophiles.
Aldol Reactions: The reaction of the oxindole enolate with an aldehyde or ketone to form a β-hydroxy oxindole is a fundamental transformation.[2] For 7-fluorooxindole, while the concentration of the enolate may be higher at equilibrium, its reduced nucleophilicity could lead to slower reaction rates compared to the non-fluorinated analog. However, the overall reaction outcome will be a balance of these opposing factors.
Michael Additions: In conjugate additions to α,β-unsaturated systems, the same principle applies. The decreased nucleophilicity of the 7-fluorooxindole enolate might necessitate longer reaction times or more reactive Michael acceptors to achieve comparable yields to the non-fluorinated oxindole.
Table 2: Representative Experimental Data for Reactions of Fluorinated vs. Non-Fluorinated Oxindoles
Note: Direct comparative studies under identical conditions are scarce. The data presented is from different studies but illustrates the high reactivity of fluorinated oxindoles in these key transformations.
Experimental Protocols
Representative Protocol for Michael Addition with a Fluorinated Oxindole
This protocol is adapted from the organocatalytic asymmetric 1,6-Michael addition of fluorooxindoles to para-quinone methides.[8]
To a solution of the para-quinone methide (0.1 mmol) in toluene (1.0 mL) at -40 °C, add the N-Boc-3-fluorooxindole (0.12 mmol).
Add the cinchona alkaloid-derived phase-transfer catalyst (10 mol%).
Stir the reaction mixture at -40 °C and monitor by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with dichloromethane (3 x 10 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Aldol-Type Reaction of a Non-Fluorinated Oxindole
A general procedure for the synthesis of 3-substituted-3-hydroxy-2-oxindoles often involves the reaction of an isatin derivative, which is then reduced. A more direct aldol-type reaction can be achieved from the oxindole itself.
To a solution of N-substituted oxindole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M in THF/heptane/ethylbenzene).
Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
Add the desired aldehyde or ketone (1.2 mmol) dropwise.
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash chromatography.
Conclusion and Future Outlook
The introduction of a fluorine atom at the C7 position of the oxindole ring imparts distinct reactivity patterns compared to its non-fluorinated counterpart. The dominant electron-withdrawing inductive effect of fluorine increases the N-H acidity, facilitating enolate formation. However, this same effect can temper the nucleophilicity of the resulting enolate. This guide provides a framework for understanding these competing effects, enabling researchers to make informed decisions when designing synthetic routes. While direct comparative experimental data remains somewhat limited, the available literature strongly supports the utility of 7-fluorooxindoles as valuable building blocks in medicinal chemistry. Further systematic studies directly comparing the reactivity of these two scaffolds under identical conditions would be highly beneficial to the drug discovery community.
References
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange. [Link]
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]
Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group. (n.d.). Vaia. [Link]
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]
Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2010). Current Opinion in Drug Discovery & Development. [Link]
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PMC. [Link]
Diastereoselective deacylative aldol reaction of 3-acetyl-3-fluorooxindoles with aldehydes. (n.d.). Arkivoc. [Link]
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]
Acidity of anilines: calculations vs experiment. (2011). The Journal of Physical Chemistry A. [Link]
Correlation between hardness and basicity (pKa) of substituted anilines. (2009). TSI Journals. [Link]
Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. (n.d.). PMC. [Link]
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers. [Link]
X-ray crystallography data for 3,3-dimethylindolin-2-one derivatives
Structural Insights into 3,3-Dimethylindolin-2-one Derivatives: A Crystallographic Comparison Guide Executive Summary The Scaffold: 3,3-dimethylindolin-2-one (3,3-dimethyl-oxindole) is a rigidified pharmacophore found in...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Insights into 3,3-Dimethylindolin-2-one Derivatives: A Crystallographic Comparison Guide
Executive Summary
The Scaffold: 3,3-dimethylindolin-2-one (3,3-dimethyl-oxindole) is a rigidified pharmacophore found in kinase inhibitors and antifibrotic agents.
The Advantage: Unlike 3-unsubstituted oxindoles, the gem-dimethyl group at the C3 position introduces the Thorpe-Ingold effect, restricting conformational freedom. This pre-organization often enhances binding affinity to biological targets and, crucially for this guide, stabilizes crystal lattices, making these derivatives superior candidates for X-ray diffraction studies compared to their more flexible analogs.
The Comparison: This guide compares the crystallographic "performance" (lattice stability, packing efficiency, and resolution) of 3,3-dimethyl derivatives against Spiro-oxindoles (high complexity) and 3-Monosubstituted oxindoles (high flexibility).
Comparative Analysis: Structural Performance
A. Conformational Rigidity & Lattice Energy
The primary differentiator in crystallizing 3,3-dimethyl derivatives is the Gem-Dimethyl Effect .
3,3-Dimethyl Derivatives (Target): The two methyl groups at C3 create a steric block that forces the oxindole ring into a planar or near-planar conformation, preventing the "puckering" often seen in unsubstituted analogs. This reduces the entropy loss required for crystallization, often resulting in lower R-factors (better fit) and higher resolution data.
Alternative 1: 3-Monosubstituted Oxindoles: These possess a chiral proton at C3, allowing for keto-enol tautomerization and higher conformational flexibility. This often leads to disorder in the crystal lattice, requiring lower temperatures (100 K) to resolve.
Alternative 2: Spiro-oxindoles: While rigid, spiro-compounds possess orthogonal ring systems that create large voids in the unit cell. This often necessitates the inclusion of solvent molecules to stabilize the lattice, which can complicate structure solution (solvate disorder).
B. Intermolecular Interactions (The "Zipper" Effect)
X-ray data reveals distinct packing motifs driven by the H-bond donor (N1-H) and acceptor (C2=O).
Feature
3,3-Dimethylindolin-2-one
Spiro-oxindoles
Primary Interaction
R2(2)(8) Dimers: The steric bulk of the dimethyl group blocks infinite sheet formation, favoring discrete centrosymmetric dimers or linear chains.
3D Networks: The orthogonal spiro-ring allows interactions in the z-axis, forming complex 3D cages.
Disrupted: The spiro carbon acts as an insulator, preventing extended -stacking.
Solubility
Lipophilic: High solubility in non-polar solvents (DCM, Toluene) due to methyl groups.
Variable: Often requires polar aprotic solvents (DMSO, DMF) for crystallization.
Quantitative Data Presentation
The following table contrasts the crystallographic parameters of a representative 3,3-dimethyl derivative against its structural alternatives. Note the difference in Space Group symmetry and Unit Cell Volume.
Table 1: Crystallographic Parameters Comparison
Parameter
3,3-Dimethyl Derivative (Target)
Spiro-oxindole Analog (Alternative)
3-Hydroxy-3-subst. Analog (Alternative)
Compound Type
Squaraine-fused 3,3-dimethylindolenine
Spiro[indoline-3,3'-indolizine]
3-Benzoylmethyl-3-hydroxyindolin-2-one
Crystal System
Monoclinic
Monoclinic
Triclinic
Space Group
a (Å)
9.861
10.262
8.850
b (Å)
15.803
13.678
9.210
c (Å)
16.247
10.932
10.540
(Angle)
100.15°
116.64°
98.50°
Cell Volume ()
~2492 ų
~1370 ų
~830 ų
Packing Motif
Planar sheets, discrete dimers
Twisted packing, solvent channels
H-bonded chains (R2(2)(10))
Ref.
Derived from Search Result [1.3]
Derived from Search Result [1.8]
Derived from Search Result [1.1]
Analyst Note: The 3,3-dimethyl derivative accommodates a larger unit cell volume (
) without requiring the lower symmetry () seen in the hydroxy-analog. This indicates a more robust, symmetric packing arrangement facilitated by the dimethyl "anchor."
Experimental Protocol: Synthesis to Structure
To ensure reproducibility, we utilize a Self-Validating Protocol . If the melting point deviates by >2°C or the crystal morphology is not prismatic, the synthesis step must be repeated before diffraction.
Rationale: Avoids heavy metals; uses iodine as a mild Lewis acid to install the 3,3-substitution pattern.[1]
Reagents: Mix Isatin (1.0 mmol) with the desired ketone/alcohol (excess) in a sealed tube.
Catalyst: Add molecular Iodine (
, 10 mol%).
Reaction: Stir at 80°C for 4-6 hours. Validation: Monitor via TLC (Hexane/EtOAc 3:1). Disappearance of the red Isatin spot indicates completion.
Workup: Quench with sat.
(to remove iodine color). Extract with EtOAc.
Purification: Silica gel column chromatography.
Phase 2: Crystallization (Vapor Diffusion)
Rationale: 3,3-dimethyl derivatives are lipophilic. Direct evaporation often yields amorphous powder. Vapor diffusion controls the supersaturation rate.
Inner Vial: Dissolve 20 mg of pure product in 0.5 mL Tetrahydrofuran (THF) (Good solvent).
Outer Vial: Place inner vial inside a larger jar containing 3 mL Pentane (Anti-solvent).
Equilibration: Cap tightly. Store at 4°C for 72 hours.
Harvest: Select block-like prisms (avoid needles, which often indicate twinning).
Phase 3: Data Collection & Refinement
Mounting: Mount crystal on a Kapton loop using Paratone oil.
Temperature: Cool to 100 K (Liquid Nitrogen stream). Critical: Do not collect at room temperature; methyl group rotation can cause high thermal parameters (
), obscuring bond lengths.
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, as these molecules lack heavy atoms (unless halogenated).
Visualization of Workflows & Pathways
Diagram 1: Crystallography Workflow
This diagram outlines the critical path from synthesis to the final .cif file, highlighting the validation gates.
Caption: Step-by-step workflow for obtaining publication-quality X-ray data for 3,3-dimethylindolin-2-one derivatives.
Diagram 2: Supramolecular Assembly Logic
This diagram illustrates the "Zipper" effect where the N-H donor and C=O acceptor drive the packing, while the methyl groups block lateral interference.
Caption: Supramolecular assembly showing how the 3,3-dimethyl group stabilizes the dimer stack by preventing lateral slippage.
References
Park, H., et al. (2019). "The crystal structure of (4Z)-2-[(E)-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]..." Zeitschrift für Kristallographie - New Crystal Structures. Link
Glidewell, C., et al. (2010). "Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones." Acta Crystallographica Section C. Link
Al-Majid, A. M., et al. (2021). "Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s." IUCrData. Link
Wang, L., et al. (2022). "Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins." Molecules. Link
El-Sawy, E. R., et al. (2025). "The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles." Journal of Heterocyclic Chemistry. Link
HPLC retention time for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Technical Guide: HPLC Analysis & Retention Behavior of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one Part 1: Executive Summary & Chemical Context 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS: 872141-26-9) is a specialize...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: HPLC Analysis & Retention Behavior of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Part 1: Executive Summary & Chemical Context
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS: 872141-26-9) is a specialized heterocyclic building block used primarily in the synthesis of ion channel modulators (specifically KCNQ/BK channel openers similar to BMS-204352). Unlike many oxindole intermediates, the 3,3-dimethyl substitution pattern renders the C3 position quaternary, preventing oxidative aromatization to the indole. This structural rigidity simplifies the impurity profile but requires specific chromatographic conditions to separate it from mono-methylated impurities and regioisomers.
This guide provides a validated approach to determining the HPLC retention time (
) of this compound, comparing its behavior to critical process impurities, and establishing a robust Quality Control (QC) method.
Physicochemical Profile
Property
Value / Description
Chromatographic Impact
Molecular Formula
Detectable by MS (ESI+)
LogP (Predicted)
~2.9 – 3.2
Moderate Lipophilicity; Retains well on C18
pKa (NH)
~13 (Weakly acidic)
Neutral at acidic pH; Sharp peaks with TFA
UV Max
~210 nm, 254 nm
Strong absorption due to halogenated benzene ring
Part 2: Chromatographic Behavior & Method Development
Retention Mechanism
The separation of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one is governed by hydrophobic interaction with the stationary phase. The addition of halogens (Br, F) significantly increases retention compared to the parent oxindole.
Bromine Effect: Large increase in hydrophobicity (
shift: ++).
Fluorine Effect: Moderate increase in hydrophobicity; alters electron density of the ring (
shift: +).
3,3-Dimethyl Effect: Increases steric bulk and lipophilicity compared to 3-unsubstituted analogs (
shift: +).
Comparative Retention Data (Relative Retention Time - RRT)
The following data represents the relative elution order on a standard C18 column under the protocol defined in Section 3. The Target Compound is set as the reference (RRT = 1.00).
Detection: 254 nm (Primary), 210 nm (Secondary for impurities).
Injection Volume: 5 - 10 µL.
3. Gradient Program:
Time (min)
% Solvent A
% Solvent B
Phase Description
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Polar impurities)
15.0
10
90
Linear Gradient (Elution of Target)
18.0
10
90
Wash
18.1
95
5
Re-equilibration
| 23.0 | 95 | 5 | End |
4. Sample Preparation:
Dissolve 1 mg of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in 1 mL of 50:50 ACN:Water .
Caution: Do not use 100% ACN for injection solvent as it may cause peak fronting for early eluters.
Part 4: Visualization & Logic Flows
Figure 1: HPLC Method Development Workflow
This diagram illustrates the decision matrix for optimizing the separation of the target from its critical impurities.
Caption: Decision tree for optimizing the separation of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one from structurally similar impurities.
Figure 2: Structure-Retention Relationship
Visualizing why the target compound elutes where it does relative to its analogs.
Caption: Additive contribution of functional groups to the lipophilicity and retention time of the target molecule.
Part 5: Troubleshooting & Expert Insights
1. Peak Tailing:
Cause: Interaction of the lactam (NH) or unreacted amine precursors with free silanols on the column.
Solution: Ensure TFA concentration is at least 0.05%. If tailing persists, switch to a "Base Deactivated" (BDS) or "End-capped" column (e.g., Zorbax Eclipse Plus).
2. Double Peaks / Split Peaks:
Cause: Sample solvent mismatch. Dissolving the highly lipophilic target in 100% ACN and injecting a large volume (>10 µL) into a high-aqueous initial gradient (95% Water) causes the sample to precipitate or travel faster than the mobile phase initially.
Solution: Dissolve sample in 50:50 ACN:Water or reduce injection volume to 2 µL.
3. Identification of "Ghost" Peaks:
If a peak appears at RRT ~0.95, check the synthesis route. If Methyl Iodide was used for the 3,3-dimethylation, this is likely the mono-methyl intermediate . This separation is pH-independent (both are neutral) and relies solely on the gradient slope. Flatten the gradient from 50% to 80% B to resolve.
References
Bristol-Myers Squibb Company. (2002). The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels. Bioorganic & Medicinal Chemistry Letters.
Indofine Chemical Company. (2012). HPLC Analysis of 7,8-Benzoflavone (Example of Aromatic Halogen Separation on C18). Indofine Chemical Application Data.
Justia Patents. (2011). Process for the manufacture of 5-halogenated-7-azaindoles (Analogous Retention Data). Patent US20110224440.
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives. Molecules.
ResearchGate. (2018). Theoretical analysis of the retention behavior of pesticides and active pharmaceutical compounds in wastewater.
Validating Purity of Synthesized Fluorinated Oxindoles: A Comparative Technical Guide
Executive Summary Fluorinated oxindoles are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors (e.g., Sunitinib analogs) and ion channel modulators. However, the introduction of fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated oxindoles are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors (e.g., Sunitinib analogs) and ion channel modulators. However, the introduction of fluorine atoms—often via electrophilic fluorination using reagents like Selectfluor—introduces unique purity challenges. Standard validation methods frequently fail to distinguish between regioisomers (e.g., C3-F vs. C5-F) or detect non-chromophoric fluorinated by-products.
This guide objectively compares validation methodologies, establishing Quantitative
NMR (qNMR) as the superior primary validation tool for mass balance and isomeric purity, while positioning Fluorinated-Phase HPLC as the necessary orthogonal method for trace impurity profiling.
Part 1: The Challenge – Why Standard Validation Fails
Synthesizing fluorinated oxindoles, particularly through direct fluorination or cyclization of fluorinated anilines, generates specific impurity profiles that evade detection by conventional C18 HPLC-UV or
NMR.
Critical Impurity Classes
Regioisomers: Fluorine substitution at the C3 position (active) vs. the aromatic ring (inactive/toxic). These often co-elute on C18 columns due to identical hydrophobicity.
Silent Fluorinated By-products: Over-fluorinated species or ring-opened hydrolysis products that lack distinct UV chromophores but possess high biological activity.
Enantiomeric Instability: 3-fluorooxindoles are susceptible to racemization under basic conditions. Standard achiral HPLC cannot detect this degradation.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the performance of standard versus advanced validation techniques for a synthesized 3-fluorooxindole batch.
Table 1: Performance Matrix of Validation Methodologies
Feature
Method A: NMR
Method B: C18 HPLC-UV/MS
Method C: qNMR
Primary Utility
Structural confirmation
Trace impurity profiling
Absolute Purity & Mass Balance
Specificity
Low (Signal overlap in aromatic region)
Medium (Co-elution of isomers common)
High (Wide chemical shift dispersion)
Reference Standard
Not required
Required (for quantification)
Not required (Internal Standard used)
Regioisomer Resolution
Difficult (coupling constants complex)
Poor (on standard C18)
Excellent (>10 ppm separation)
Limit of Detection (LOD)
~1%
< 0.05% (High Sensitivity)
~0.1% (Medium Sensitivity)
Throughput
High (5 min)
Medium (20-40 min)
Medium (10-30 min)
Blind Spots
Inorganic salts, non-protonated impurities
Non-UV active compounds
Non-fluorinated impurities
Part 3: Strategic Validation Workflow
The following decision matrix illustrates the logical flow for validating a new fluorinated oxindole scaffold.
Figure 1: Integrated validation workflow prioritizing qNMR for mass balance before trace profiling.
Part 4: Experimental Protocols
Protocol A: High-Resolution
qNMR Purity Assay
Objective: Determine absolute purity without a specific reference standard for the analyte.
Reagents:
Internal Standard (IS):
-Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable grade). Criteria: Must have a distinct chemical shift from the oxindole and high solubility.
Solvent: DMSO-
(prevents aggregation common in oxindoles).
Procedure:
Relaxation Time (
) Determination:
Run an inversion-recovery experiment on the crude sample.
Calculate
for the analyte fluorine signal and the IS fluorine signal.
Critical Step: Set the relaxation delay (
) to at least (typically 30–60 seconds) to ensure >99% magnetization recovery.
Sample Preparation:
Weigh ~10 mg of Analyte (
) and ~5 mg of IS () directly into the NMR tube using a micro-balance (precision mg).
Dissolve in 0.6 mL DMSO-
.
Acquisition:
Pulse sequence: Inverse gated decoupling (to suppress NOE if
decoupling is used, though often unnecessary for ).
Spectral width: 200 ppm (to capture all species).
Scans: 64 (for S/N > 250:1).
Center frequency: Set midway between analyte and IS signals.
Analysis:
Phase and baseline correct manually.
Integrate the IS peak (
) and Analyte peak ().
Calculation:
(Where = number of fluorine atoms, = molecular weight, = purity).[1][2]
- interactions and dipole-dipole interactions specific to fluorinated compounds.
Methodology:
Mobile Phase:
A: 10 mM Ammonium Formate (pH 3.0)
B: Methanol (MeOH provides better selectivity on PFP phases than Acetonitrile).
Gradient:
0–2 min: 5% B (Isocratic hold)
2–15 min: 5%
95% B
15–20 min: 95% B
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
Success Criteria: Resolution (
) > 1.5 between the main peak and any pre/post-eluting isomer.
Part 5: Data Presentation & Case Study
Scenario: Synthesis of 3,3-difluorooxindole.
Observation: The standard C18 HPLC method indicated 98.5% purity. However, biological replicates showed high variance.
Validation Data Comparison:
Metric
C18 HPLC Result
PFP HPLC Result
qNMR Result
Conclusion
Main Peak Area
98.5%
92.1%
N/A
C18 co-eluted an impurity.
Impurity A (Regioisomer)
Not Detected
6.4% (Resolved)
Detected (-112 ppm)
Critical Failure of C18.
Absolute Purity (wt/wt)
N/A (Area %)
N/A (Area %)
91.8%
qNMR confirmed the PFP data.
Visualizing the qNMR Workflow:
Figure 2: Step-by-step execution of the quantitative Fluorine NMR protocol.
References
BIPM (Bureau International des Poids et Mesures). (2024).[3] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.
[Link][3]
Tornus, I., et al. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
[Link][2][4]
Haufe, G., et al. (2020). Enantioseparation and Racemization of 3-Fluorooxindoles. National Institutes of Health (PMC).
[Link]
Li, Y., et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry.
[Link]
[1] Executive Summary Immediate Action Required: All waste streams containing 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one must be classified as Halogenated Organic Waste .[1] Under no circumstances should this compound be...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Immediate Action Required: All waste streams containing 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one must be classified as Halogenated Organic Waste .[1]
Under no circumstances should this compound be disposed of via sanitary sewer, trash, or non-halogenated solvent streams.[1] The presence of both Bromine and Fluorine atoms necessitates high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of this molecule is the first step in a self-validating safety protocol.
Feature
Specification
Operational Implication
Chemical Name
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Primary identifier for waste tags.
Molecular Class
Halogenated Heterocycle (Indolinone)
High stability; resistant to biodegradation.
Key Heteroatoms
Fluorine (F), Bromine (Br) , Nitrogen (N)
CRITICAL: Combustion generates HF, HBr, and NOx.[1]
Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Aquatic Toxicity
Likely H411 (Toxic to aquatic life)
Zero-discharge policy to drains/sinks.
Waste Stream Classification
Proper classification ensures the receiving facility uses the correct incineration protocol.
Regulatory Status (RCRA)
While this specific intermediate may not be explicitly P- or U-listed under US EPA RCRA regulations, it must be managed as Hazardous Waste due to its toxicity and halogen content.[1]
Primary Waste Code:D001 (if in flammable solvent) or General Hazardous Waste .
Secondary Characteristic:Halogenated (Must be flagged for incinerator scrubbers).
Segregation Logic
Do NOT Mix With: Strong oxidizers (peroxides, nitric acid) or strong bases.[1]
Compatible Streams: Other halogenated organic solids or halogenated solvent waste (e.g., Dichloromethane, Chloroform).[1][2][3]
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Material dissolved in solvents (e.g., DMSO, DMF, DCM).[1]
Solvent Identification: Determine the primary solvent.
If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.
If solvent is Non-Halogenated (Acetone, Methanol): You must still use the Halogenated Waste carboy because the solute (the indolinone) contains F and Br.
Transfer: Pour into the appropriate HDPE or glass waste carboy using a funnel. Do not overfill (leave 10% headspace).
Log Entry: Record the addition on the carboy's log sheet.
Entry: "Halogenated Indolinone Solution (<5%)".
Scenario C: Empty Containers
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or DCM).
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.
Defacing: Cross out the original label and mark "EMPTY."
Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on local institutional policy for triple-rinsed containers.
Operational Workflow Diagram
The following decision tree illustrates the logic flow for disposing of this compound.
Figure 1: Decision matrix for segregating halogenated indolinone waste streams. Note the critical step of forcing non-halogenated solvents into the halogenated stream when this specific solute is present.
Emergency Contingencies
Accidental Spills (Solid)
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine, use a NIOSH N95 respirator.[1]
Clean Up:
Do not dry sweep (creates dust).
Cover spill with wet paper towels (dampened with water or acetone) to suppress dust.
Scoop material and towels into a waste bag.
Treat as Scenario A (Solid Waste).
Exposure Response[4][5][6][7]
Skin Contact: Wash with soap and water for 15 minutes.
Eye Contact: Rinse immediately with water for 15 minutes; seek medical attention.[4][5][6]
Inhalation: Move to fresh air immediately.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Personal protective equipment for handling 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Executive Safety Summary 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one is a halogenated oxindole derivative commonly employed as a scaffold in kinase inhibitor development. While often handled as a standard laboratory inter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one is a halogenated oxindole derivative commonly employed as a scaffold in kinase inhibitor development. While often handled as a standard laboratory intermediate, its structural halogenation (bromine and fluorine) and indolinone core necessitate strict adherence to GHS Category 3 (Acute Toxicity) and Category 2 (Irritant) protocols.
Critical Warning: Halogenated aromatic compounds possess high lipophilicity, facilitating dermal absorption. Standard latex gloves offer insufficient protection. This guide mandates a Double-Gloving Nitrile Protocol and strict segregation of waste streams due to the high cost and environmental impact of halogenated disposal.
Risk Assessment & Hazard Identification
Effective safety relies on understanding the mechanism of harm, not just the hazard label.
Hazard Class
Risk Description
Mechanistic Insight
Acute Toxicity (Oral/Dermal)
Harmful if swallowed or in contact with skin.
The indolinone core can interact with biological enzymes; halogenation increases bioavailability and potential for systemic toxicity.
Skin/Eye Irritation
Causes serious eye irritation and skin sensitization.
Halogenated organics can act as alkylating agents or haptens, triggering immune responses or direct tissue damage.
Respiratory STOT
May cause respiratory irritation.
Fine particulate dust from solid oxindoles can deeply penetrate the bronchial tree, causing inflammation.
Personal Protective Equipment (PPE) Matrix
Rationale: The following selection criteria are based on permeation resistance data for halogenated aromatics.
Hand Protection (The "Double-Shell" Protocol)
Primary Barrier (Inner): 4 mil Nitrile (Disposable)
Secondary Barrier (Outer): 5-8 mil Nitrile or Laminate (Silver Shield®) if in solution.
Why Nitrile? Natural rubber latex degrades rapidly upon contact with halogenated compounds and organic solvents often used to dissolve this solid (e.g., DCM, Chloroform).[1]
Protocol:
Inspect inner glove for pinholes (inflation test).
Don outer glove.
Change Frequency: Immediately upon splash contact; every 2 hours during continuous handling.
Eye & Face Protection[2]
Standard: Chemical Splash Goggles (ANSI Z87.1+).
Contraindication: Safety glasses with side shields are insufficient for handling fine powders of this toxicity class, as airborne dust can bypass side gaps.
Respiratory Protection
Primary Control: All handling must occur within a certified Chemical Fume Hood.
Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 HEPA filtered respirator . Surgical masks provide zero protection against chemical dust.
Body Protection
Standard: Cotton Lab Coat (buttoned to throat).
Enhanced: Tyvek® arm sleeves are recommended during weighing to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Confirm fume hood face velocity is between 80–100 fpm.
Decon Prep: Prepare a 10% surfactant solution (e.g., Decon 90) and a dedicated solid waste container labeled "Halogenated Solid Waste."
Phase 2: Weighing & Transfer
Scientific Context: Static electricity is a major issue with dry halogenated heterocycles, leading to "jumping" powder.
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure if available. Alternatively, wipe the spatula with an antistatic cloth.
Transfer: Weigh into a tared vial rather than weighing paper to minimize transfer steps and dust generation.
Solubilization: If dissolving, add solvent slowly down the side of the vial.
Note: If using Dichloromethane (DCM) or Chloroform, ensure your outer gloves are Laminate/Barrier type, as nitrile breakthrough time for these solvents is <5 minutes.
Phase 3: Post-Work Decontamination
Wipe Down: Clean balance and hood surface with surfactant solution, not just isopropanol (which spreads the lipophilic solid).
Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visual Workflow: Safety Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the critical disposal path.
Figure 1: Operational decision tree for handling halogenated indolinones, highlighting the critical divergence in PPE selection based on physical state and the mandatory halogenated waste stream.
Disposal & Environmental Compliance
Strict Adherence Required: 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one contains both Bromine and Fluorine.[2][3]
Segregation: Do NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol waste streams).
Why? Halogenated waste requires high-temperature incineration (>1100°C) with scrubber systems to neutralize acid gases (HBr, HF) formed during combustion. Mixing it with standard fuel-blending waste streams violates EPA/RCRA regulations and endangers disposal facility workers.
List Constituents: "5-Bromo-7-fluoro-3,3-dimethylindolin-2-one."
Spill Cleanup:
Solid Spill: Dampen with a wet paper towel (to prevent dust) and wipe up. Place in halogenated solid waste.
Liquid Spill: Absorb with vermiculite or spill pads. Do not use paper towels alone for larger liquid spills as they increase surface area for evaporation.
Emergency Response
Eye Contact: Flush immediately with water for 15 minutes.[2][4] The presence of the fluorine atom suggests potential for irritation; however, unlike free HF, the C-F bond is stable. Treat as a severe particulate irritant.
Skin Contact: Wash with soap and water.[2] Do not use ethanol/solvents to clean skin, as this enhances absorption.
Ingestion: Do not induce vomiting. Rinse mouth with water.[2][5] Seek medical attention immediately, providing the chemical structure to the physician.
References
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]
[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Halogenated Organic Compounds."
[Link]
PubChem. Compound Summary: 5-Bromoindole (Structural Analog for Hazard Extrapolation). National Library of Medicine.
[Link]